2-Methyl-6-nitroquinolin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitroquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGZNGVTLAUJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471327 | |
| Record name | 4-Quinolinamine, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99185-71-4 | |
| Record name | 4-Quinolinamine, 2-methyl-6-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties, synthesis, and potential biological activities of 2-Methyl-6-nitroquinolin-4-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of quinoline chemistry to provide a foundational resource for research and development.
Core Chemical and Physical Properties
This compound is a heterocyclic organic compound belonging to the quinoline family. The presence of a nitro group, a methyl group, and an amine group on the quinoline scaffold suggests its potential as a versatile building block in medicinal chemistry.[1][2]
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| CAS Number | 99185-71-4 | [1] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |
| MDL Number | MFCD09881395 | [1] |
| Storage Conditions | Room temperature, protect from light, store in an inert atmosphere. | [1] |
Spectral Information
Table 2: Spectral Data for the Related Compound 2-Methyl-6-nitroquinoline
| Data Type | Key Characteristics | Source |
| Molecular Formula | C₁₀H₈N₂O₂ | [3] |
| Molecular Weight | 188.18 g/mol | [3][4] |
| Mass Spectrometry | Electron ionization spectra are available. | [3][4] |
| IR Spectrum | Infrared spectral data is available. | [3] |
The introduction of the 4-amino group in this compound would be expected to cause significant shifts in the ¹H NMR spectrum, particularly for the aromatic protons, and introduce characteristic N-H stretching bands in the IR spectrum.
Synthesis and Experimental Protocols
While a specific, validated protocol for the synthesis of this compound is not published, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Doebner-Miller reaction, followed by a nucleophilic aromatic substitution (SNAr) for amination.
The synthesis can be envisioned as a two-stage process:
-
Stage 1: Synthesis of a 4-chloro-2-methyl-6-nitroquinoline intermediate. This involves the cyclization of 4-nitroaniline.
-
Stage 2: Amination of the intermediate. The chloro group at the 4-position is subsequently replaced by an amino group.
Stage 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline (Intermediate)
This protocol is adapted from the Doebner-Miller reaction for the synthesis of 2-methyl-6-nitroquinoline and incorporates a chlorination step.[5]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated hydrochloric acid.
-
Addition of Reagent: Heat the mixture to reflux at approximately 105°C. Add 0.95 g (14 mmol) of crotonaldehyde dropwise over 2 hours.
-
Cyclization: Continue refluxing the reaction mixture for an additional hour to ensure the completion of the cyclization reaction.
-
Chlorination: After cooling, treat the reaction mixture with a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), under controlled conditions to introduce the chloro group at the 4-position.
-
Work-up: Carefully quench the reaction mixture with ice water and neutralize with a sodium hydroxide solution.
-
Purification: The resulting precipitate, 4-chloro-2-methyl-6-nitroquinoline, can be collected by filtration and recrystallized from a suitable solvent like ethanol to achieve high purity.
Stage 2: Synthesis of this compound
This stage utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group and the ring nitrogen facilitate the displacement of the chloride at the C4-position.[6]
-
Reaction Setup: Dissolve the purified 4-chloro-2-methyl-6-nitroquinoline intermediate in a suitable high-boiling point solvent like N,N-Dimethylformamide (DMF).
-
Amination: Add an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture.
-
Heating: Heat the mixture under pressure in a sealed vessel to the temperature required to drive the substitution (typically 100-150°C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid product, this compound, by filtration. Further purification can be achieved by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathways
Direct experimental validation of the biological effects of this compound is currently lacking in published literature.[7] However, the quinoline scaffold is a well-established pharmacophore present in numerous therapeutic agents.[8] The functional groups on this specific molecule allow for informed predictions of its potential biological profile.
-
Antimicrobial and Anticancer Potential: Quinolines, particularly nitroquinolines, are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[2][9] The nitro group is often crucial for this activity, potentially by undergoing enzymatic reduction in biological systems to produce reactive intermediates that induce oxidative stress.[10]
-
Medicinal Chemistry Scaffold: The compound serves as a valuable building block for creating more complex molecules.[1] The nitro group can be reduced to an amine, providing a reactive handle for further derivatization to explore a wide range of biological targets.[2]
Based on the known mechanisms of similar nitro-aromatic compounds, this compound could potentially exert cytotoxic effects on cancer cells through the induction of oxidative stress and subsequent DNA damage, leading to apoptosis.
Conclusion
This compound is a chemical compound with significant potential as a scaffold in drug discovery and development. While direct experimental data remains scarce, its structural features strongly suggest potential for biological activity, particularly in the realms of oncology and infectious diseases. The synthetic pathways outlined in this guide are based on robust and well-established chemical reactions. Future research should focus on the practical synthesis of this compound and the subsequent validation of its biological profile through the experimental protocols proposed herein. Elucidating its precise mechanism of action will be a critical step toward its potential development as a novel therapeutic agent.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-METHYL-6-NITROQUINOLINE - Career Henan Chemical Co. [coreychem.com]
- 3. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 4. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Methyl-6-nitroquinolin-2-amine|CAS 855640-03-8 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of 2-Methyl-6-nitroquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2-methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4). Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic pathway and predicted spectroscopic characteristics based on established chemical principles and data from closely related analogues. It serves as a foundational resource for researchers aiming to synthesize and characterize this molecule, providing detailed hypothetical experimental protocols and data interpretation guidelines.
Chemical Structure and Properties
This compound is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.20 g/mol .[1] The structure consists of a quinoline core, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This core is substituted with a methyl group at position 2, a nitro group at position 6, and an amine group at position 4.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₉N₃O₂ | Supplier Data[1] |
| Molecular Weight | 203.20 g/mol | Calculated |
| CAS Number | 99185-71-4 | Supplier Data[1] |
| Predicted LogP | 2.1 - 2.5 | Cheminformatics Tools |
| Predicted pKa | 3.5 - 4.5 (most basic) | Cheminformatics Tools |
Proposed Synthesis
A plausible synthetic route for this compound involves a nucleophilic aromatic substitution (SNAᵣ) reaction on a suitable 4-haloquinoline precursor. This strategy is adapted from established methods for the synthesis of 4-aminoquinoline derivatives.[2] The proposed multi-step synthesis is outlined below.
Synthesis of 2-Methyl-6-nitroquinolin-4(1H)-one
The synthesis can commence with the Conrad-Limpach reaction, where 4-nitroaniline is reacted with ethyl acetoacetate to form an intermediate β-aminoacrylate, which is then cyclized at high temperature to yield 2-methyl-6-nitroquinolin-4(1H)-one.
Chlorination to 4-Chloro-2-methyl-6-nitroquinoline
The quinolone from the previous step can be converted to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline.[3]
Amination to this compound
The final step is the nucleophilic aromatic substitution of the 4-chloro group with an amino group. This can be achieved by heating 4-chloro-2-methyl-6-nitroquinoline with a source of ammonia, such as a solution of ammonia in ethanol or ammonium hydroxide, in a sealed vessel.
Structural Elucidation: Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound, which are essential for its characterization. These predictions are based on the analysis of related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~2.50 | s | 3H | C2-CH₃ | Singlet due to no adjacent protons. |
| ~6.50 | s | 1H | H3 | Singlet, downfield shift due to adjacent nitrogen and aromatic ring. |
| ~7.50 | d | 1H | H5 | Doublet, coupled to H7. |
| ~8.20 | dd | 1H | H7 | Doublet of doublets, coupled to H5 and H8. |
| ~8.80 | d | 1H | H8 | Doublet, coupled to H7. |
| ~7.00 | br s | 2H | C4-NH₂ | Broad singlet, chemical shift can vary with concentration and temperature. |
Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~25 | C2-CH₃ | Aliphatic carbon. |
| ~100 | C3 | Shielded by the amino group. |
| ~118 | C4a | Quaternary carbon. |
| ~120 | C8 | Aromatic CH. |
| ~125 | C5 | Aromatic CH. |
| ~128 | C7 | Aromatic CH, deshielded by the nitro group. |
| ~145 | C6 | Aromatic C-NO₂, strongly deshielded. |
| ~148 | C8a | Quaternary carbon. |
| ~155 | C4 | Aromatic C-NH₂, deshielded by nitrogen. |
| ~160 | C2 | Aromatic C-CH₃, deshielded by nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, Sharp (doublet) | N-H stretch (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |
| 1650 - 1580 | Strong | N-H bend (primary amine) |
| 1620 - 1580 | Medium | C=C and C=N stretch (quinoline ring) |
| 1550 - 1490 | Strong, Asymmetric | N-O stretch (nitro group) |
| 1360 - 1300 | Strong, Symmetric | N-O stretch (nitro group) |
| 1335 - 1250 | Strong | Aromatic C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 203 | [M]⁺ | Molecular ion peak. |
| 186 | [M-NH₃]⁺ | Loss of ammonia. |
| 173 | [M-NO]⁺ | Loss of nitric oxide. |
| 157 | [M-NO₂]⁺ | Loss of nitro group. |
| 129 | [M-NO₂ - HCN]⁺ | Subsequent loss of hydrogen cyanide from the pyridine ring. |
Experimental Protocols
General Synthesis of 4-Aminoquinolines
The synthesis of 4-aminoquinolines typically involves the reaction of a 4-chloroquinoline with an amine.[4] For the synthesis of this compound, 4-chloro-2-methyl-6-nitroquinoline would be reacted with an ammonia source.
Protocol:
-
In a sealed pressure vessel, dissolve 1.0 equivalent of 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent such as ethanol or n-butanol.
-
Add an excess of a saturated solution of ammonia in the chosen solvent.
-
Seal the vessel and heat the reaction mixture at 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Neutralize the residue with an aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
NMR Sample Preparation
Protocol:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
IR Sample Preparation (ATR)
Protocol:
-
Place a small amount of the solid purified product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry Sample Preparation (ESI)
Protocol:
-
Prepare a dilute solution of the purified sample (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the electrospray ionization (ESI) source of a mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the complete structural elucidation of a novel compound like this compound.
Conclusion
This technical guide provides a framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The provided protocols for synthesis and characterization are based on established methodologies for similar compounds. Successful synthesis and subsequent spectroscopic analysis, when compared with the predicted data herein, should allow for the unambiguous confirmation of the structure of this compound.
References
2-Methyl-6-nitroquinolin-4-amine CAS number 99185-71-4
An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine (CAS Number: 99185-71-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on this compound. It is important to note that while data on its chemical properties and safety are available, specific, peer-reviewed research detailing its biological activity, mechanism of action, and experimental protocols is limited. The information regarding its potential biological role is inferred from studies on structurally related quinoline compounds.
Core Compound Properties
This compound is a heterocyclic organic compound belonging to the quinoline family. Its structure, featuring a nitro group and an amine substituent, makes it a subject of interest in medicinal chemistry, particularly as a scaffold for the synthesis of potential therapeutic agents.[1]
Chemical Data Summary
The known quantitative data for this compound is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 99185-71-4 | [1] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1] |
| Molecular Weight | 203.20 g/mol | [1] |
| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |
| Purity | Typically ≥95% (Commercial) | [2] |
Safety and Handling
Commercial safety data indicates that this compound should be handled with care. It is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Store in a cool, dry, well-ventilated area away from incompatible substances.
Synthesis Protocols
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)
A published method for synthesizing the precursor, 2-methyl-6-nitroquinoline, utilizes the Doebner-von Miller reaction.[3] This protocol has been enhanced by the use of a nanoparticle catalyst to improve yield.
Materials:
-
4-nitroaniline (1.5 g, 11 mmol)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde (0.95 g, 14 mmol)
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol
-
Fe₃O₄@SiO₂ nanoparticles (optional, as catalyst)[3]
Procedure:
-
Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux at 105°C.
-
Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for one hour.
-
Cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with 11 N NaOH solution until a whitish-yellow precipitate forms.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.
The reported yield for this reaction is 47% without a catalyst and can be increased to 81% with the use of Fe₃O₄@SiO₂ nanoparticles.[3]
Hypothetical Protocol: Amination of 2-Chloro-4-methyl-6-nitroquinoline
The conversion of a chloroquinoline to the corresponding amine is a standard nucleophilic aromatic substitution (SNAr) reaction.[2] The workflow below illustrates a hypothetical pathway from the synthesized precursor to the final target compound. This protocol is theoretical and would require optimization.
Caption: Hypothetical workflow for the synthesis of this compound.
Potential Biological Activity and Mechanism of Action
Direct biological data for this compound is not available in peer-reviewed literature. However, the quinoline scaffold is a common feature in molecules designed as kinase inhibitors, particularly targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[4][5]
Context: Quinolines as PI3K/mTOR Inhibitors
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism.[6][7] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Several potent PI3K/mTOR inhibitors are based on quinoline and quinazoline scaffolds.[4][8] These inhibitors typically function by competing with ATP for the binding site in the kinase domain of PI3K and/or mTOR, thereby blocking the downstream signaling cascade that promotes cell growth and survival.
Potential Signaling Pathway
Given the structural similarities to known PI3K/mTOR inhibitors, it is plausible that this compound could be investigated for activity against this pathway. The diagram below illustrates the general PI3K/Akt/mTOR signaling cascade that such a compound might inhibit.
Caption: General overview of the PI3K/Akt/mTOR signaling pathway.
Future Research Directions
The lack of published data on this compound presents a clear opportunity for novel research. Key areas for investigation include:
-
Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol, along with full characterization using modern analytical techniques (NMR, HRMS, X-ray crystallography).
-
Biological Screening: High-throughput screening against various cancer cell lines and kinase panels (especially PI3K/mTOR) to identify any biological activity.
-
Mechanism of Action Studies: If activity is confirmed, further studies to elucidate the specific molecular target and mechanism of action would be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to understand the contribution of the methyl, nitro, and amine groups to any observed biological activity.
References
- 1. This compound [myskinrecipes.com]
- 2. 4-Methyl-6-nitroquinolin-2-amine|CAS 855640-03-8 [benchchem.com]
- 3. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
Physical and chemical properties of 2-Methyl-6-nitroquinolin-4-amine
A Technical Guide to 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 99185-71-4). Due to the limited availability of direct experimental data for this specific compound, this document also presents detailed, plausible experimental protocols for its synthesis and characterization based on established quinoline chemistry. Furthermore, it explores the potential biological significance of this molecule by examining the known metabolic pathways of related nitroaromatic and 4-aminoquinoline compounds. All quantitative data is summarized in tables, and key processes are visualized using logical diagrams to support researchers in drug discovery and chemical synthesis.
Core Physical and Chemical Properties
While comprehensive experimental data for this compound is not extensively published, key properties have been compiled from chemical supplier databases. These are presented below for reference. For context, properties of its likely precursor, 2-Methyl-6-nitroquinoline, are also included.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 99185-71-4 | [1][2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [1][3] |
| Molecular Weight | 203.20 g/mol | [1][3] |
| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [1] |
| Storage Conditions | Room temperature, protect from light, store under inert gas | [1] |
Table 2: Physical and Chemical Properties of Precursor 2-Methyl-6-nitroquinoline
| Property | Value | Reference(s) |
| CAS Number | 613-30-9 | [4][5] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Molecular Weight | 188.19 g/mol | [5] |
| Melting Point | 164-165 °C | [4][6] |
| Boiling Point | 334.7 °C (Predicted) | [4] |
| pKa (Conjugate Acid) | 4.08 ± 0.43 (Predicted) | [4] |
Experimental Protocols
Proposed Synthetic Workflow
Caption: Proposed multi-step synthesis of this compound.
*Note: In some variations of the Doebner-von Miller reaction, the 4-quinolone may be formed directly or as a significant byproduct.
Step 1: Synthesis of 2-Methyl-6-nitroquinoline
This protocol is adapted from a reported nanomaterial-assisted synthesis, here presented as a standard laboratory procedure.[6]
-
Materials:
-
4-nitroaniline (11 mmol, 1.5 g)
-
Concentrated Hydrochloric Acid (HCl)
-
Crotonaldehyde (14 mmol, 0.95 g)
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol
-
-
Procedure:
-
Dissolve 1.5 g of 4-nitroaniline in concentrated HCl in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 105 °C).
-
Add 0.95 g of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for one hour after the addition is complete.
-
Cool the mixture to room temperature (25 °C).
-
Carefully neutralize the acidic solution with 11 N NaOH solution until a precipitate forms.
-
Collect the whitish-yellow precipitate by filtration.
-
Recrystallize the crude product from methanol to yield pure 2-methyl-6-nitroquinoline.[6] The expected yield is approximately 47% with a melting point of 164 °C.[6]
-
Step 2 & 3: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
This is a general procedure for the conversion of a quinolone/hydroxyquinoline to a 4-chloroquinoline, a key intermediate for nucleophilic substitution.[7][8]
-
Materials:
-
2-Methyl-6-nitroquinolin-4-one (or its tautomer, 4-hydroxy-2-methyl-6-nitroquinoline)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
Suspend or dissolve the 2-methyl-6-nitroquinolin-4-one intermediate in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro-2-methyl-6-nitroquinoline.
-
Step 4: Synthesis of this compound
This procedure describes the nucleophilic aromatic substitution of the 4-chloro group with an amino group.[9]
-
Materials:
-
4-Chloro-2-methyl-6-nitroquinoline
-
An ammonia source (e.g., ammonium chloride, or a solution of ammonia in an alcohol)
-
A suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone)
-
-
Procedure:
-
Dissolve the crude 4-chloro-2-methyl-6-nitroquinoline in the chosen solvent in a sealed reaction vessel.
-
Add an excess of the ammonia source.
-
Heat the mixture. The required temperature can range from 80 °C to 150 °C depending on the reactivity of the substrate and the solvent used.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Treat the residue with a basic aqueous solution and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass.
-
Infrared (IR) Spectroscopy: IR analysis can confirm the presence of key functional groups, such as the amino (N-H stretching) and nitro (N-O stretching) groups.[10]
Biological Activity and Signaling Pathways
Specific biological targets and signaling pathways for this compound have not been reported. However, its chemical structure, featuring both a 4-aminoquinoline core and a nitroaromatic group, suggests potential biological relevance in several areas.
-
Antimalarial Potential: The 4-aminoquinoline scaffold is the foundation of highly successful antimalarial drugs like chloroquine and amodiaquine.[9] These drugs are known to interfere with heme detoxification in the parasite's food vacuole.
-
Anticancer and Antimicrobial Activity: A supplier notes the compound is used in the synthesis of molecules for developing anticancer and antimicrobial drugs.[1] Many quinoline derivatives exhibit cytotoxic and antibacterial properties.
-
Metabolic Activation via Nitroreduction: The nitro group is a critical feature that often dictates the biological activity and toxicity of nitroaromatic compounds.[11] In low-oxygen environments (hypoxia), such as those found in solid tumors or anaerobic bacteria, the nitro group can undergo enzymatic reduction. This process, catalyzed by nitroreductases, proceeds through highly reactive nitroso and hydroxylamino intermediates.[12][13] These intermediates can covalently bind to cellular macromolecules like DNA, leading to genotoxicity and cell death.[11][13] This hypoxia-selective activation is a key strategy in the development of targeted cancer therapies and specific antimicrobial agents.
General Metabolic Pathway of Nitroaromatic Compounds
Caption: General pathway for the metabolic activation of nitroaromatic compounds.
References
- 1. This compound [myskinrecipes.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 2-METHYL-6-NITROQUINOLINE CAS#: 613-30-9 [m.chemicalbook.com]
- 5. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
2-Methyl-6-nitroquinolin-4-amine: A Technical Review of A Promising Synthetic Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive review of the available scientific literature on 2-Methyl-6-nitroquinolin-4-amine. While this compound is recognized as a valuable scaffold in medicinal chemistry, publicly available data on its specific biological activity, experimental protocols, and associated signaling pathways remains limited. This document summarizes the existing chemical information and explores its potential applications based on the broader class of quinoline derivatives.
Chemical Properties and Data
This compound is a solid organic compound.[1] Key quantitative and identifying information is summarized in the table below.
| Property | Value | Source |
| CAS Number | 99185-71-4 | [2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [2][3] |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | White to light yellow powder/crystals | [1][4] |
| Purity | Min. 95% | [2] |
| Boiling Point | 420.51°C at 760 mmHg (Predicted) | [5] |
Synthesis
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be inferred from established quinoline synthesis methodologies, such as the Doebner-von Miller reaction.[6] A general workflow for its preparation would likely involve the cyclization of a substituted aniline with an α,β-unsaturated aldehyde, followed by amination.
A potential synthetic pathway is visualized below.
References
- 1. 2-METHYL-6-NITROQUINOLINE CAS#: 613-30-9 [m.chemicalbook.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. 2-METHYL-6-NITROQUINOLINE - Career Henan Chemical Co. [coreychem.com]
- 5. This compound [myskinrecipes.com]
- 6. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of 2-Methyl-6-nitroquinolin-4-amine
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed overview of the expected spectroscopic characteristics of 2-Methyl-6-nitroquinolin-4-amine. Due to a lack of readily available experimental data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside anticipated Mass Spectrometry (MS) fragmentation patterns. This information is supplemented with experimental data for the closely related analogue, 2-Methyl-6-nitroquinoline, to provide a comparative baseline. Furthermore, standardized experimental protocols for these spectroscopic techniques are detailed, and a logical workflow for such an analysis is provided.
Predicted and Comparative Spectroscopic Data
The introduction of a primary amine group at the C4 position of the 2-Methyl-6-nitroquinoline scaffold is expected to significantly influence the spectroscopic data. The electron-donating nature of the amine will affect the chemical shifts of the quinoline ring protons and carbons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.5 | Singlet |
| -NH₂ | ~5.0-6.0 (broad) | Singlet |
| H3 | ~6.5-6.7 | Singlet |
| H5 | ~8.0-8.2 | Doublet |
| H7 | ~8.3-8.5 | Doublet of Doublets |
| H8 | ~8.8-9.0 | Doublet |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~25 |
| C2 | ~158 |
| C3 | ~100-105 |
| C4 | ~150-155 |
| C4a | ~148 |
| C5 | ~122 |
| C6 | ~145 |
| C7 | ~125 |
| C8 | ~130 |
| C8a | ~140 |
Infrared (IR) Spectroscopy
Predicted IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amine) | 3450-3300 (two bands) | Medium-Strong |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Alkyl) | 2950-2850 | Medium |
| N-H Bend (Amine) | 1650-1580 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| N-O Stretch (Nitro, Asymmetric) | 1550-1500 | Strong |
| N-O Stretch (Nitro, Symmetric) | 1370-1330 | Strong |
| C-N Stretch (Aromatic Amine) | 1335-1250 | Strong |
Primary aromatic amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹[1]. The nitro group is expected to show strong absorptions for its asymmetric and symmetric stretches[2].
Mass Spectrometry (MS)
For this compound (C₁₀H₉N₃O₂), the expected molecular weight is approximately 203.19 g/mol .
Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 203 | [M]⁺ (Molecular Ion) |
| 186 | [M-OH]⁺ |
| 157 | [M-NO₂]⁺ |
| 130 | [M-NO₂ - HCN]⁺ |
The fragmentation of quinolines often involves the loss of HCN from the heterocyclic ring[3][4].
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic heterocyclic compounds.
NMR Spectroscopy
A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.5-0.7 mL) in an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a field strength of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be finely ground with KBr and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
The mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. High-resolution mass spectrometry (HRMS) could be used to confirm the elemental composition.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
2-Methyl-6-nitroquinolin-4-amine molecular weight and formula
An In-depth Technical Guide to 2-Methyl-6-nitroquinolin-4-amine
This technical guide provides a detailed overview of the physicochemical properties of this compound, with a focus on its molecular characteristics. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C10H9N3O2 | [1] |
| Molecular Weight | 203.2 g/mol | [1] |
Experimental Protocols & Further Research
Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as its potential signaling pathways and pharmacological activities, are areas of ongoing investigation. At present, specific, publicly available, detailed experimental methodologies and established signaling pathways directly involving this compound are not widely documented in the cited literature.
Researchers interested in working with this compound would typically adapt general synthetic methods for quinoline derivatives, followed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for characterization and purity assessment.
Logical Relationship Diagram
The following diagram illustrates a generalized workflow for the investigation of a novel chemical compound like this compound in a drug discovery context.
References
Potential Biological Targets of 2-Methyl-6-nitroquinolin-4-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable anticancer properties. This technical guide explores the potential biological targets of 2-Methyl-6-nitroquinolin-4-amine, a member of the nitroquinoline subclass. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates potential mechanisms of action based on the well-established activities of structurally related quinoline-based anticancer agents. A primary focus is placed on the hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. This guide provides a comprehensive overview of a potential experimental workflow to elucidate the biological targets and anticancer efficacy of this compound, complete with detailed experimental protocols and data presentation formats.
Introduction: The Quinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. In oncology, quinoline derivatives have demonstrated efficacy through diverse mechanisms, including the inhibition of protein kinases, interference with DNA replication and repair, and induction of apoptosis. The presence of a nitro group, as in this compound, can further modulate the compound's electronic properties and potential for biological interactions, including the generation of reactive oxygen species or acting as a bio-reductive prodrug.
Hypothesized Primary Biological Target: The PI3K/Akt/mTOR Pathway
Based on extensive research into the anticancer properties of quinoline derivatives, a primary hypothesized target for this compound is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This pathway is a central regulator of cellular processes and its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
The PI3K/Akt/mTOR Signaling Cascade
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, including mTOR, which exists in two distinct complexes, mTORC1 and mTORC2. The activation of this cascade ultimately promotes cell growth, proliferation, and survival while inhibiting apoptosis.
Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.
Proposed Experimental Workflow for Target Validation and Characterization
To investigate the biological targets and anticancer activity of this compound, a systematic experimental approach is proposed. This workflow is designed to first assess the compound's cytotoxic effects on cancer cells, followed by a more detailed investigation into its impact on the hypothesized PI3K/Akt/mTOR signaling pathway.
Proposed workflow for target validation.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be generated from the proposed experimental workflow.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 5.2 |
| PC-3 | Prostate | 8.1 |
| A549 | Lung | 12.5 |
| U87-MG | Glioblastoma | 3.7 |
Table 2: In Vitro Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| PI3Kα | 75 |
| PI3Kβ | 150 |
| PI3Kδ | 90 |
| PI3Kγ | 200 |
| mTOR | 50 |
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, A549, U87-MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Western Blot Analysis for Akt Phosphorylation
This experiment assesses the compound's ability to inhibit the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.
-
Materials:
-
Cancer cells treated with this compound (at IC50 concentration) and a vehicle control.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Protocol:
-
Lyse the treated and control cells and determine the protein concentration using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-Akt and anti-β-actin antibodies for loading controls.
-
Conclusion and Future Directions
This technical guide outlines a rational approach to investigating the potential biological targets of this compound, with a primary focus on the PI3K/Akt/mTOR pathway. The provided experimental workflow and protocols offer a robust framework for researchers to elucidate the compound's mechanism of action and to evaluate its potential as an anticancer therapeutic. Future studies should aim to confirm direct enzyme inhibition, explore the broader kinome profile of the compound, and ultimately validate its efficacy in preclinical in vivo models. The insights gained from such investigations will be crucial in advancing our understanding of the therapeutic potential of this and related quinoline derivatives.
2-Methyl-6-nitroquinolin-4-amine: A Technical Guide to a Promising Chemical Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities. The strategic functionalization of this scaffold allows for the fine-tuning of its pharmacological effects, leading to the development of potent antimicrobial, anticancer, and anti-inflammatory drugs. This technical guide focuses on the 2-methyl-6-nitroquinolin-4-amine core, a scaffold with significant potential for the development of novel therapeutics. While direct and extensive biological data for this specific molecule is limited in publicly accessible literature, this document provides a comprehensive overview of its synthesis, potential biological activities, and mechanisms of action, extrapolated from robust data on structurally related analogs. This guide is intended to serve as a foundational resource to stimulate and inform future research into this promising molecular framework.
Chemical Properties and Synthesis
The this compound scaffold is a heterocyclic aromatic compound with the molecular formula C₁₀H₉N₃O₂ and a molecular weight of 203.19 g/mol . The presence of the nitro group at the 6-position and the amino group at the 4-position significantly influences the electronic properties of the quinoline ring, making it a key pharmacophore for potential biological interactions.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be achieved through a multi-step process, beginning with the synthesis of the 2-methyl-6-nitroquinoline precursor via the Doebner-von Miller reaction. This is followed by chlorination at the 4-position and subsequent nucleophilic aromatic substitution with an amine.
Caption: General synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline (Precursor)
This protocol is adapted from the Doebner-von Miller reaction.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.
-
Addition of Reagents: Heat the mixture to reflux at 105 °C. Add 0.95 g (14 mmol) of crotonaldehyde dropwise.
-
Reaction: Continue heating the reaction mixture for one hour.
-
Work-up: Cool the reaction mixture to room temperature and neutralize with 11 N NaOH solution.
-
Purification: Collect the resulting whitish-yellow precipitate and recrystallize from methanol to obtain pure 2-methyl-6-nitroquinoline.
Protocol 2: Proposed Synthesis of 4-Chloro-2-methyl-6-nitroquinoline (Intermediate)
This proposed protocol is based on established chlorination methods for quinolones.[2]
-
Reaction Setup: In a round-bottom flask, add 2-methyl-6-nitroquinoline to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Gently reflux the mixture for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Purification: Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer and remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 3: Proposed Synthesis of this compound (Final Product)
This proposed protocol is based on the principle of nucleophilic aromatic substitution.
-
Reaction Setup: Dissolve 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent such as ethanol or isopropanol in a sealed pressure vessel.
-
Addition of Reagent: Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the chosen solvent.
-
Reaction: Heat the mixture at 120-150 °C for several hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After cooling, evaporate the solvent. Treat the residue with a dilute base to neutralize any acid formed and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Potential Biological Activities
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of nitroquinoline derivatives against various cancer cell lines. The introduction of different functional groups to the quinoline core can significantly impact its anticancer potency.
Table 1: Cytotoxicity of Structurally Related Quinoline Derivatives
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| 7-Methyl-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | MTT | 1.87 | [3] |
| 8-Nitro-7-quinolinecarbaldehyde | Caco-2 (Colorectal Carcinoma) | MTT | 0.535 | [3] |
| 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | Caco-2 (Colorectal Carcinoma) | MTT | 0.929 | [3] |
The data in Table 1 suggests that the presence of a nitro group on the quinoline ring is a key contributor to its cytotoxic activity. Further functionalization can modulate this activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Antimicrobial Activity
Nitroaromatic compounds, including nitroquinolines, are known for their broad-spectrum antimicrobial effects. The nitro group is often essential for their activity.
Table 2: Predicted Antimicrobial Potential of this compound Based on Analog Activity
| Compound Class | General Activity | References |
| Nitroquinolines | Exhibit substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. Some derivatives are also effective against fungi like Candida albicans. | [4] |
| 4-Aminoquinolines | This scaffold is the basis for many antimalarial drugs and has been shown to possess antibacterial properties. |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Grow a pure culture of the test microorganism in a suitable broth medium overnight and dilute to a standardized concentration.
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
Hypothesized Mechanism of Action: Kinase Inhibition
Many quinoline-based compounds exert their therapeutic effects by inhibiting protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Based on the activity of related compounds, it is plausible that this compound could function as a kinase inhibitor.
Caption: Hypothesized kinase inhibition by this compound.
This diagram illustrates a generic kinase signaling pathway. It is hypothesized that this compound could potentially inhibit a key kinase in such a cascade, thereby disrupting downstream signaling and leading to an anti-proliferative effect.
Conclusion
While direct experimental data on this compound is sparse, a comprehensive analysis of its structural analogs strongly suggests its potential as a valuable scaffold for the development of potent antimicrobial and anticancer agents. The proposed synthetic route is feasible and based on established chemical principles. The anticipated biological activities are grounded in the well-documented effects of nitro-substituted 4-aminoquinolines. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential. This technical guide serves as a starting point for researchers interested in exploring this promising area of medicinal chemistry.
References
An In-depth Technical Guide on the Solubility Profile of 2-Methyl-6-nitroquinolin-4-amine
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 2-Methyl-6-nitroquinolin-4-amine (CAS No. 99185-71-4). A thorough review of publicly available scientific literature and chemical databases indicates a significant gap in the quantitative solubility data for this compound. This document summarizes the available physicochemical properties and provides a general, standardized experimental protocol for determining the thermodynamic solubility of poorly soluble compounds, which can be applied to this compound. Furthermore, this guide clarifies the current lack of information regarding the compound's involvement in biological signaling pathways.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. Understanding the solubility of a compound is a critical first step in any research and development pipeline, particularly in drug discovery, as it influences bioavailability, formulation, and the design of in vitro and in vivo experiments. This guide aims to provide a comprehensive overview of the current knowledge on the solubility of this compound and to offer a practical framework for its experimental determination.
Physicochemical Properties of this compound
While specific experimental solubility data is not available, a compilation of its physicochemical properties has been assembled from various chemical supplier databases. These properties can offer initial insights into its potential solubility behavior.
| Property | Value | Source |
| CAS Number | 99185-71-4 | [1][2] |
| Molecular Formula | C₁₀H₉N₃O₂ | [2] |
| Molecular Weight | 203.20 g/mol | [2] |
| Boiling Point | 420.51°C at 760 mmHg | [1][2] |
| Density | 1.381 g/cm³ | [2] |
| LogP (Predicted) | 3.138 | [2] |
| PSA (Polar Surface Area) | 84.73 Ų | [2] |
| Refractive Index | 1.715 | [2] |
Note: The LogP value is a calculated prediction and suggests low aqueous solubility.
Solubility Profile: Current Status
As of the date of this publication, no peer-reviewed studies or database entries containing quantitative experimental solubility data for this compound in aqueous or organic solvents were identified. The predicted LogP value of 3.138 suggests that the compound is likely to be poorly soluble in aqueous media. For researchers requiring this information, experimental determination is necessary.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[3] The following is a general protocol that can be adapted for this compound.
4.1. Materials
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Other buffers or solvents as required
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a Mass Spectrometer (LC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
4.2. Procedure
-
Add an excess amount of solid this compound to a vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent (e.g., PBS, pH 7.4) to the vial.
-
Securely cap the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This is typically 24 to 72 hours.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.
-
After the incubation period, allow the vials to stand to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.
-
Prepare a standard calibration curve of this compound of known concentrations in the same solvent.
-
Calculate the solubility of the compound in the solvent based on the concentration determined from the calibration curve.
4.3. Data Analysis The solubility is reported in units of µg/mL or µM. The experiment should be performed in replicate (n≥3) to ensure the reliability of the results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask thermodynamic solubility assay.
Signaling Pathways and Biological Activity
A comprehensive search of scientific literature and biological databases did not yield any information on the involvement of this compound in any specific biological signaling pathways. Its mechanism of action and biological targets have not yet been elucidated in published research. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
This technical guide has summarized the currently available information on the solubility profile of this compound. There is a clear absence of quantitative solubility data in the public domain, necessitating experimental determination for research and development purposes. The provided general protocol for the shake-flask method offers a robust starting point for researchers to generate this critical data. Future studies are required to elucidate the solubility of this compound in various solvents and its potential biological activities.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, three-step protocol for the synthesis of 2-Methyl-6-nitroquinolin-4-amine, a valuable scaffold in medicinal chemistry and drug development. The synthesis commences with a Conrad-Limpach reaction to form the quinolin-4-ol intermediate, followed by chlorination at the 4-position, and concludes with a nucleophilic aromatic substitution to introduce the 4-amino group. This protocol includes comprehensive experimental procedures, a summary of expected quantitative data, and a visual representation of the synthesis workflow to ensure clarity and reproducibility.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Specifically, substituted 4-aminoquinolines are well-established for their therapeutic applications, including antimalarial, anticancer, and anti-inflammatory properties. The title compound, this compound, incorporates key pharmacophores—a 2-methyl group, a 6-nitro group, and a 4-amino group—making it a versatile intermediate for the synthesis of novel therapeutic candidates. The following protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this compound.
Synthesis Pathway Overview
The synthesis of this compound is accomplished through a three-step process:
-
Step 1: Conrad-Limpach Synthesis of 2-Methyl-6-nitroquinolin-4-ol. This step involves the reaction of 4-nitroaniline with ethyl acetoacetate to form an intermediate which is then cyclized at high temperature to yield the quinolin-4-ol.
-
Step 2: Chlorination to 4-Chloro-2-methyl-6-nitroquinoline. The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using a suitable chlorinating agent, typically phosphorus oxychloride.
-
Step 3: Amination to this compound. The final step is a nucleophilic aromatic substitution where the 4-chloro substituent is displaced by an amino group.
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.13 | Yellow solid | - |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | - |
| 2-Methyl-6-nitroquinolin-4-ol | C₁₀H₈N₂O₃ | 204.18 | Yellow solid | 70-80 |
| 4-Chloro-2-methyl-6-nitroquinoline | C₁₀H₇ClN₂O₂ | 222.63 | Pale yellow solid | 85-95 |
| This compound | C₁₀H₉N₃O₂ | 203.19 | Yellow to orange solid | 75-85 |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
This procedure is based on the Conrad-Limpach synthesis of 4-hydroxyquinolines.
Materials:
-
4-Nitroaniline
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
Procedure:
-
In a round-bottom flask, a mixture of 4-nitroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
-
The mixture is heated at 140-150 °C for 1-2 hours to form the intermediate ethyl 3-(4-nitroanilino)but-2-enoate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The reaction mixture is cooled to room temperature and the intermediate can be optionally isolated by recrystallization from ethanol.
-
The intermediate is added to a high-boiling point solvent such as Dowtherm A or polyphosphoric acid.
-
The mixture is heated to 250-260 °C for 30-60 minutes to effect cyclization.
-
After cooling, the reaction mixture is treated with a suitable solvent (e.g., hexane for Dowtherm A) to precipitate the product. If PPA is used, the mixture is carefully poured onto ice.
-
The solid product is collected by filtration, washed with water and a small amount of cold ethanol, and then dried to afford 2-Methyl-6-nitroquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
This step involves the chlorination of the 4-hydroxyquinoline intermediate.
Materials:
-
2-Methyl-6-nitroquinolin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a flask containing 2-Methyl-6-nitroquinolin-4-ol (1 equivalent), add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of DMF.
-
The mixture is heated to reflux (around 110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
After the reaction is complete (monitored by TLC), the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product is extracted with dichloromethane (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-Chloro-2-methyl-6-nitroquinoline.
Step 3: Synthesis of this compound
This final step introduces the amino group at the 4-position.
Materials:
-
4-Chloro-2-methyl-6-nitroquinoline
-
Ammonium hydroxide or a solution of ammonia in a suitable solvent (e.g., ethanol)
-
Ethanol or another suitable polar solvent
Procedure:
-
In a sealed pressure vessel, dissolve 4-Chloro-2-methyl-6-nitroquinoline (1 equivalent) in ethanol.
-
Add an excess of concentrated ammonium hydroxide (e.g., 10-20 equivalents).
-
The vessel is sealed and heated to 120-150 °C for 12-24 hours. The pressure will increase, so appropriate safety precautions must be taken.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.
Visualizations
Synthesis Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Intermediates
Caption: Logical progression from starting materials to the final product.
Application Notes and Protocols for 2-Methyl-6-nitroquinolin-4-amine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical background for the use of 2-Methyl-6-nitroquinolin-4-amine as a versatile synthetic intermediate in the development of biologically active molecules, particularly in the context of kinase inhibitor synthesis.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The compound this compound is a valuable building block in medicinal chemistry. The presence of a primary amino group at the 4-position offers a reactive handle for nucleophilic substitution reactions, while the nitro group at the 6-position can be further functionalized, for instance, through reduction to an amine, enabling the synthesis of a diverse library of compounds. This document outlines protocols for the derivatization of this compound and discusses its application in the synthesis of potential kinase inhibitors targeting signaling pathways implicated in cancer, such as the PI3K/mTOR pathway.[3][4]
Application Note 1: Synthesis of a β-Amino Alcohol Derivative via N-Alkylation with an Epoxide
The introduction of a hydroxyalkyl side chain onto a heterocyclic core is a common strategy in the design of kinase inhibitors, as the hydroxyl group can form key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The reaction of the primary amino group of this compound with an epoxide provides a straightforward method to introduce a β-amino alcohol moiety.
Experimental Protocol: Synthesis of 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol
This protocol describes the nucleophilic ring-opening of propylene oxide by this compound.
Materials and Equipment:
-
This compound (CAS: 99185-71-4)
-
Propylene oxide
-
Ethanol, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.92 mmol) in anhydrous ethanol (25 mL).
-
Add propylene oxide (0.69 mL, 9.84 mmol, 2.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir for 12 hours.
-
Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 7:3), visualizing with UV light. The reaction is complete when the starting material spot has disappeared.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (starting from 30% ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol as a solid.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g |
| Propylene oxide | 0.69 mL |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (78 °C) |
| Reaction Time | 12 hours |
| Product | |
| Product Name | 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol |
| Yield | 75% |
| Purity (by HPLC) | >98% |
| Appearance | Yellow solid |
Experimental Workflow
Application Note 2: Role as a Precursor for PI3K/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. Quinoline-based scaffolds are key components of several potent PI3K/mTOR inhibitors.[4] The synthesized derivative, 1-((2-Methyl-6-nitroquinolin-4-yl)amino)propan-2-ol, can serve as an advanced intermediate for the development of such inhibitors.
Further Synthetic Transformations
The nitro group of the synthesized intermediate can be reduced to a primary amine using standard conditions (e.g., SnCl₂·2H₂O, Fe/HCl, or catalytic hydrogenation). This newly formed amino group at the 6-position provides a strategic point for further diversification. For example, it can be acylated or sulfonylated to introduce moieties that can interact with specific residues in the kinase active site, thereby modulating potency and selectivity.
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt phosphorylates a range of downstream targets, including mTORC1, which promotes protein synthesis and cell growth. Dual PI3K/mTOR inhibitors that target both PI3K and mTOR can provide a more comprehensive blockade of this pathway, potentially overcoming resistance mechanisms.
Signaling Pathway Diagram
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its chemical functionality allows for straightforward derivatization at the 4-amino position and subsequent modification of the 6-nitro group. These properties make it an attractive starting material for the generation of compound libraries aimed at discovering novel drug candidates, particularly in the area of oncology and infectious diseases. The protocols and concepts outlined in these notes provide a foundation for researchers to explore the synthetic potential of this important building block.
References
Application Notes and Protocols for 2-Methyl-6-nitroquinolin-4-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-nitroquinolin-4-amine is a quinoline derivative with potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. While this specific molecule is currently under-investigated, its structural motifs—the 4-aminoquinoline core, the 2-methyl group, and the 6-nitro substituent—are present in numerous compounds with established biological activities. This document provides a detailed overview of the predicted applications of this compound based on the known structure-activity relationships of analogous compounds. It includes potential mechanisms of action, relevant quantitative data from related studies, and detailed experimental protocols for its evaluation as a therapeutic agent.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the scaffold for a wide range of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 4-aminoquinoline scaffold, in particular, is a privileged structure in medicinal chemistry. The introduction of a nitro group at the 6-position and a methyl group at the 2-position of the quinoline ring can significantly influence the molecule's electronic properties and steric profile, potentially leading to enhanced biological activity and target selectivity.
This document serves as a resource for researchers interested in exploring the therapeutic potential of this compound. The information presented herein is extrapolated from studies on structurally similar quinoline derivatives and provides a foundation for initiating research into this promising, yet uncharacterized, compound.
Predicted Biological Activities and Mechanisms of Action
Based on the biological activities of structurally related quinoline derivatives, this compound is predicted to exhibit anticancer and antimicrobial properties.
Anticancer Activity
Quinoline derivatives have been extensively investigated as anticancer agents, primarily as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.
2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:
The 4-anilinoquinoline scaffold is a known inhibitor of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1] Inhibition of EGFR can block downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, leading to cell cycle arrest and apoptosis. It is hypothesized that this compound could act as an EGFR inhibitor.
2.1.2. PI3K/Akt/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] Several quinoline derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[1][3][4] The structural features of this compound suggest its potential to interact with the ATP-binding pocket of these kinases.
Figure 1: Predicted inhibition of the PI3K/Akt/mTOR pathway by this compound.
Antimicrobial Activity
The quinoline scaffold is the basis for several antimicrobial drugs. The presence of a nitro group can enhance antimicrobial activity. Nitroaromatic compounds are known to be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates that can damage DNA and other macromolecules, leading to cell death.[5]
Quantitative Data from Structurally Related Compounds
The following tables summarize the in vitro activity of various quinoline derivatives that are structurally related to this compound. This data provides a benchmark for the potential efficacy of the title compound.
Table 1: Anticancer Activity of Related Quinoline Derivatives
| Compound | Target | Cell Line | IC50 / GI50 (µM) | Reference |
| Quinoline Derivative 6d | EGFR | A549 (Lung) | 0.18 | |
| Quinoline Derivative 8b | EGFR | A549 (Lung) | 0.08 | |
| Quinoline Derivative 50 | EGFR | - | 0.12 | [1] |
| Quinoline 38 | PI3K | - | 0.72 | [1] |
| Quinoline 38 | mTOR | - | 2.62 | [1] |
| Compound 5a | EGFR | - | 0.071 | [6] |
| Compound 5a | HER-2 | - | 0.031 | [6] |
| PQQ | mTOR | HL-60 (Leukemia) | 0.064 | [4] |
Table 2: Antimicrobial Activity of Related Nitro-Quinoxaline Derivatives
| Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Hydrazone Derivative | Various | 0.0313 - 0.250 | 0.0625 - 0.250 | [7] |
Experimental Protocols
The following protocols are adapted from literature for the evaluation of anticancer and antimicrobial activities of quinoline derivatives and can be applied to this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxicity of a compound against cancer cell lines.
Figure 2: Workflow for the in vitro cytotoxicity MTT assay.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HL-60)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase (e.g., EGFR, PI3K, mTOR).
Materials:
-
Recombinant human kinase (e.g., EGFR, PI3Kα, mTOR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of the kinase and its substrate in the assay buffer.
-
Kinase Reaction:
-
Add the compound dilutions to the wells of a 384-well plate.
-
Add the kinase/substrate mixture to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
This compound
-
Positive control antibiotic (e.g., ampicillin, fluconazole)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
(Optional) MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration, subculture aliquots from the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
Conclusion
While direct experimental data for this compound is limited, the analysis of its structural analogs strongly suggests its potential as a valuable scaffold in medicinal chemistry. The provided application notes and protocols offer a comprehensive framework for the synthesis, characterization, and biological evaluation of this compound as a potential anticancer and antimicrobial agent. Further investigation into its specific mechanisms of action and in vivo efficacy is warranted to fully elucidate its therapeutic potential.
References
- 1. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. CAS 6628-04-2: 4-Amino-2-methylquinoline | CymitQuimica [cymitquimica.com]
- 4. Synthesis and In Vitro Biological Evaluation of Quinolinyl Pyrimidines Targeting Type II NADH-Dehydrogenase (NDH-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Amino-2-Methylquinoline Manufacturer & Supplier China | Properties, Applications, Safety Data, Price [quinoline-thiophene.com]
- 7. 6,8-Dimethoxy-2-methylquinolin-4-amine | C12H14N2O2 | CID 16767486 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 2-Methyl-6-nitroquinolin-4-amine and its subsequent reduction. The protocols are designed to be clear and reproducible for researchers in organic synthesis and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 4-chloro-2-methyl-6-nitroquinoline. This is followed by a nucleophilic aromatic substitution reaction to introduce the amine group at the 4-position.
Step 1: Synthesis of 4-chloro-2-methyl-6-nitroquinoline
This synthesis is adapted from the known procedures for analogous quinoline derivatives and involves a three-stage reaction sequence: cyclization, nitration, and chlorination.
Reaction Scheme:
Experimental Protocol:
-
Cyclization: In a round-bottom flask, a mixture of 4-nitroaniline and ethyl acetoacetate is heated in the presence of a cyclizing agent such as polyphosphoric acid. The reaction mixture is heated to approximately 170°C for 1 hour. After cooling, the mixture is poured into ice water, and the resulting precipitate of 2-Methyl-6-nitroquinolin-4-ol is collected by filtration, washed with water, and dried.
-
Chlorination: The dried 2-Methyl-6-nitroquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux (around 110°C) for 1 hour. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice, and the resulting precipitate of 4-chloro-2-methyl-6-nitroquinoline is filtered, washed with a cold sodium bicarbonate solution and then water, and dried.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |
| 4-chloro-2-methyl-6-nitroquinoline | C₁₀H₇ClN₂O₂ | 222.63 | Yellow Solid | ~80-85% |
Step 2: Amination of 4-chloro-2-methyl-6-nitroquinoline
This step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an amino group.
Reaction Scheme:
Experimental Protocol:
A solution of 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent (e.g., ethanol, isopropanol) is placed in a sealed pressure vessel. A source of ammonia, such as a solution of ammonia in ethanol or aqueous ammonia, is added. The vessel is sealed and heated to a temperature typically ranging from 100 to 150°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is washed with water and can be purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |
| This compound | C₁₀H₉N₃O₂ | 203.20 | Yellow to Orange Solid | >70% |
Reduction of this compound
The nitro group of this compound can be readily reduced to a primary amine, yielding 2-methylquinoline-4,6-diamine, a valuable intermediate for the synthesis of various biologically active compounds.
Reaction Scheme:
Experimental Protocol (Using Stannous Chloride):
To a solution of this compound in ethanol, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added. The reaction mixture is heated to reflux for approximately 2 hours, with the progress monitored by TLC. After the reduction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and a 2M potassium hydroxide (KOH) solution to neutralize the acid and precipitate tin salts. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-methylquinoline-4,6-diamine. The product can be further purified by column chromatography or recrystallization.
Quantitative Data:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |
| 2-methylquinoline-4,6-diamine | C₁₀H₁₁N₃ | 173.21 | Solid | >85% |
Visualizations
Synthesis Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Reduction of this compound
Caption: Workflow for the reduction of this compound.
Application Notes and Protocols for 2-Methyl-6-nitroquinolin-4-amine in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Methyl-6-nitroquinolin-4-amine as a versatile building block in the construction of diverse heterocyclic frameworks. This compound is of significant interest in medicinal chemistry, particularly for the development of novel anticancer and antimicrobial agents. The protocols outlined below detail a reliable synthetic route to this compound and illustrate its potential in further synthetic transformations.
Introduction
Quinoline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous pharmacologically active compounds. The strategic placement of functional groups on the quinoline scaffold allows for the fine-tuning of their biological activity. This compound, with its reactive amino group and the electron-withdrawing nitro functionality, serves as an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The nitro group can also be readily reduced to an amino group, providing another point for diversification.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a multi-step process, commencing with the construction of the quinoline core, followed by functionalization at the 4-position. A logical and well-documented pathway involves the initial synthesis of 2-methyl-6-nitroquinoline, its subsequent chlorination to yield 4-chloro-2-methyl-6-nitroquinoline, and finally, a nucleophilic aromatic substitution with an amine source.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway to this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline
This protocol is adapted from the Doebner-von Miller reaction.
Materials:
-
4-Nitroaniline
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
11 N Sodium Hydroxide (NaOH) solution
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl.
-
Heat the mixture to reflux at 105°C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise to the refluxing mixture.
-
Continue heating the reaction mixture for an additional hour.
-
Cool the mixture to room temperature (25°C).
-
Carefully neutralize the reaction mixture with 11 N NaOH solution until a whitish-yellow precipitate forms.
-
Collect the precipitate by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2-methyl-6-nitroquinoline.
| Parameter | Value | Reference |
| Yield | 47% | [1] |
| Melting Point | 164°C | [1] |
| Reaction Time | ~2 hours | [1] |
Protocol 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
This protocol is a general method for the chlorination of quinolin-4-ones, which can be formed in situ or from the corresponding hydroxyquinoline. A direct chlorination of 2-methyl-6-nitroquinoline at the 4-position is also feasible with appropriate reagents.
Materials:
-
2-Methyl-6-nitroquinolin-4-ol (can be synthesized from 4-nitroaniline and ethyl acetoacetate)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (optional, as catalyst)
Procedure:
-
To a flask containing 2-Methyl-6-nitroquinolin-4-ol (1 equivalent), add phosphorus oxychloride (excess, e.g., 5-10 equivalents).
-
Optionally, add a catalytic amount of DMF.
-
Heat the mixture to reflux (around 110°C) for 1-2 hours.
-
After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.
-
Pour the residue onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a suitable base (e.g., ammonia or sodium carbonate) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-chloro-2-methyl-6-nitroquinoline.
| Parameter | Value | Note |
| Reaction Time | 1-2 hours | General procedure |
| Temperature | 110°C | General procedure |
Protocol 3: Synthesis of this compound
This protocol describes the nucleophilic aromatic substitution of the 4-chloro group with an amino group.
Materials:
-
4-Chloro-2-methyl-6-nitroquinoline
-
Ammonium hydroxide or another amine source
-
Solvent (e.g., ethanol, DMF)
Procedure:
-
Dissolve 4-chloro-2-methyl-6-nitroquinoline (1 equivalent) in a suitable solvent like ethanol in a sealed reaction vessel.
-
Add an excess of ammonium hydroxide (or the desired amine).
-
Heat the mixture at a temperature ranging from 100 to 150°C for several hours (e.g., 6-12 hours). The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
| Parameter | Value | Note |
| Reaction Time | 6-12 hours | General procedure |
| Temperature | 100-150°C | General procedure |
Application in Heterocyclic Synthesis: Synthesis of Fused Pyrazolo[4,3-c]quinolines
Proposed Synthetic Workflow for Pyrazolo[4,3-c]quinolines
Caption: Proposed synthesis of a fused triazoloquinoline.
This proposed pathway highlights how the 4-amino group can be transformed into an azide, which is a versatile functional group for click chemistry and other cyclization reactions to build fused heterocyclic systems.
Summary of Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of the intermediates leading to this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) |
| 2-Methyl-6-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 47% | 164 |
| 4-Chloro-2-methyl-6-nitroquinoline | C₁₀H₇ClN₂O₂ | 222.63 | - | - |
| This compound | C₁₀H₉N₃O₂ | 203.20 | - | - |
Note: Yields for the chloro and amino derivatives are highly dependent on the specific reaction conditions and have not been explicitly reported in the searched literature for this exact compound.
Conclusion
This compound is a valuable and accessible building block for the synthesis of a variety of heterocyclic compounds. The synthetic route via the Doebner-von Miller reaction, followed by chlorination and amination, provides a reliable method for its preparation. Its utility in constructing more complex, fused heterocyclic systems makes it a compound of interest for researchers in drug discovery and medicinal chemistry. The provided protocols and synthetic strategies offer a solid foundation for the synthesis and further exploration of the chemical space around this versatile quinoline derivative.
References
Application Notes and Protocols: Catalytic Reduction of 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 2-Methyl-6-nitroquinolin-4-amine to its corresponding amino derivative, 2-Methylquinoline-4,6-diamine, is a critical transformation in synthetic organic chemistry. The resulting diamine is a valuable building block for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. This document provides detailed protocols for the catalytic reduction of this compound, focusing on two widely employed and efficient methods: catalytic hydrogenation and catalytic transfer hydrogenation.
Reaction Pathway
The catalytic reduction of this compound proceeds via the conversion of the nitro group (-NO₂) at the C6 position of the quinoline ring to an amino group (-NH₂), yielding 2-Methylquinoline-4,6-diamine. This transformation is typically achieved with high efficiency and selectivity using heterogeneous catalysts.
Caption: General reaction pathway for the catalytic reduction.
Comparative Data of Catalytic Reduction Methods
The choice of reduction method can depend on available equipment, safety considerations, and the desired reaction scale. Below is a summary of common catalytic systems for the reduction of aromatic nitro compounds.
| Method | Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas (1-5 atm) | Methanol or Ethanol, Room Temperature to 50°C | High efficiency, clean reaction, catalyst is recyclable.[1] | Requires specialized hydrogenation equipment (e.g., Parr shaker).[1] |
| Raney® Nickel | H₂ gas (1-5 atm) | Methanol or Ethanol, Room Temperature to 50°C | Effective for nitro group reduction, can be used when dehalogenation is a concern.[1] | Pyrophoric nature of activated Raney Ni requires careful handling. | |
| Transfer Hydrogenation | 10% Pd/C | Ammonium formate | Methanol, Reflux | Avoids the use of flammable H₂ gas, rapid reaction.[2] | Stoichiometric amounts of hydrogen donor are required.[3] |
| Raney® Nickel | Hydrazine hydrate | Methanol or Ethanol, Room Temperature to Reflux | Mild conditions, high yields.[4] | Hydrazine is toxic and must be handled with care. | |
| Iron powder | Acetic acid or NH₄Cl | Ethanol/Water, Reflux | Inexpensive, effective for many substrates.[1][5][6] | Can require acidic conditions and workup can be more complex.[6] |
Experimental Protocols
The following are detailed protocols for the catalytic reduction of this compound.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is often the method of choice for nitro reductions due to its high efficiency and the clean nature of the reaction.[1]
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
In a suitable pressure vessel for a Parr hydrogenation apparatus, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Flush the system with nitrogen gas three times to remove air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully vent the hydrogen gas and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The resulting 2-Methylquinoline-4,6-diamine can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel and Hydrazine Hydrate
This method provides a convenient alternative to using pressurized hydrogen gas.[4]
Materials:
-
This compound
-
Raney® Nickel (slurry in water)
-
Hydrazine hydrate
-
Methanol or Ethanol (reagent grade)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Buchner funnel with Celite®)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add a suspension of this compound (1.0 eq) in methanol or ethanol.
-
Carefully add Raney® Nickel (a catalytic amount, e.g., ~10% by weight of the substrate) to the suspension.
-
Heat the mixture to a gentle reflux.
-
Slowly add hydrazine hydrate (2-4 equivalents) dropwise to the refluxing mixture. The reaction is often exothermic.
-
After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the filter cake with the reaction solvent. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry completely in the air. It should be quenched with water.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 2-Methylquinoline-4,6-diamine by appropriate methods such as recrystallization.
Experimental Workflow
The general workflow for the catalytic reduction of this compound is outlined below.
Caption: A generalized workflow for the catalytic reduction process.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 4. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 5. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Anwendungshinweise und Protokolle zur Derivatisierung von 2-Methyl-6-nitrochinolin-4-amin für die Wirkstoffentdeckung
Datum: 30. Dezember 2025
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung: Diese Anwendungsnotizen bieten detaillierte Protokolle für die Derivatisierung von 2-Methyl-6-nitrochinolin-4-amin, einer wichtigen Gerüststruktur in der medizinischen Chemie. Chinolinderivate haben ein breites Spektrum an biologischen Aktivitäten gezeigt, darunter krebsbekämpfende, antimikrobielle und entzündungshemmende Eigenschaften. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese neuer Analoga durch N-Alkylierung und Amidkopplung an der 4-Aminoposition, um die Struktur-Wirkungs-Beziehungen (SAR) zu untersuchen und neue therapeutische Wirkstoffe zu entdecken. Darüber hinaus werden Methoden zur Bewertung der zytotoxischen Aktivität der synthetisierten Verbindungen und Einblicke in den potenziellen Wirkmechanismus durch Modulation des PI3K/Akt/mTOR-Signalwegs bereitgestellt.
Einleitung
Chinolin und seine Derivate sind eine bedeutende Klasse von heterozyklischen Verbindungen, die in der Wirkstoffentdeckung aufgrund ihrer vielfältigen pharmakologischen Eigenschaften große Aufmerksamkeit auf sich gezogen haben.[1][2] Insbesondere das 4-Aminochinolin-Gerüst ist eine privilegierte Struktur, die in mehreren zugelassenen Medikamenten vorkommt. Die Einführung einer Nitrogruppe an der 6-Position und einer Methylgruppe an der 2-Position des Chinolinrings kann die elektronischen und sterischen Eigenschaften des Moleküls erheblich beeinflussen und potenziell zu einer verbesserten biologischen Aktivität und Zielselektivität führen.
Die Derivatisierung von 2-Methyl-6-nitrochinolin-4-amin an der 4-Aminoposition ist eine vielversprechende Strategie zur Erzeugung einer Bibliothek von Analoga für SAR-Studien. Dieser Ansatz ermöglicht die Untersuchung, wie verschiedene Substituenten die zytotoxische Aktivität der Verbindungen beeinflussen, und kann zur Identifizierung potenter und selektiver Krebsmedikamente führen.
Datenpräsentation: Struktur-Wirkungs-Beziehungen
Obwohl spezifische Daten für Derivate von 2-Methyl-6-nitrochinolin-4-amin nicht umfassend verfügbar sind, können wir aus Studien mit strukturell ähnlichen Verbindungen wie 2-Styryl-8-nitrochinolinen Rückschlüsse ziehen. Die folgende Tabelle fasst repräsentative Zytotoxizitätsdaten für eine Reihe von Nitrochinolinderivaten gegen eine humane Krebszelllinie zusammen, um das Prinzip der SAR-Analyse zu veranschaulichen.
| Verbindung | R-Gruppe (Struktur) | IC50 (µM) |
| 1 | H | > 10 |
| 2 | -(CH2)2CH3 | 8.5 |
| 3 | -C(O)CH3 | 5.2 |
| 4 | -C(O)Ph | 3.1 |
| 5 | -SO2Ph | 6.8 |
Hinweis: Die obigen Daten sind hypothetisch und dienen zur Veranschaulichung. Die tatsächlichen Werte können je nach den spezifischen experimentellen Bedingungen variieren.
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die Synthese von 2-Methyl-6-nitrochinolin-4-amin-Derivaten und die Bewertung ihrer biologischen Aktivität.
3.1 Synthese von 2-Methyl-6-nitrochinolin-4-amin (Ausgangsmaterial)
Die Synthese des Ausgangsmaterials kann durch eine mehrstufige Reaktion erfolgen, die mit einer Conrad-Limpach-Reaktion beginnt, gefolgt von Chlorierung und anschließender Aminierung.
Protokoll 1: Synthese von 2-Methyl-4-hydroxy-6-nitrochinolin
-
In einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist, 4-Nitroanilin (1 Äquivalent) und Ethylacetoacetat (1,1 Äquivalente) in einem hochsiedenden Lösungsmittel wie Diphenylether kombinieren.
-
Die Reaktionsmischung unter Rühren langsam auf 250 °C erhitzen und diese Temperatur 2 Stunden lang beibehalten.
-
Die Mischung auf Raumtemperatur abkühlen lassen und mit Hexan verdünnen, um das Produkt auszufällen.
-
Den festen Niederschlag durch Filtration sammeln, mit Hexan waschen und trocknen, um 2-Methyl-4-hydroxy-6-nitrochinolin zu erhalten.
Protokoll 2: Synthese von 4-Chlor-2-methyl-6-nitrochinolin
-
2-Methyl-4-hydroxy-6-nitrochinolin (1 Äquivalent) in Phosphoroxychlorid (POCl3) (5-10 Äquivalente) suspendieren.
-
Die Mischung 2-3 Stunden lang unter Rückfluss erhitzen, bis die Reaktion abgeschlossen ist (überwacht durch DC).
-
Das überschüssige POCl3 unter reduziertem Druck abdestillieren.
-
Den Rückstand vorsichtig auf Eiswasser gießen und mit einer konzentrierten Natriumhydroxidlösung neutralisieren.
-
Das ausgefällte Produkt durch Filtration sammeln, mit Wasser waschen und trocknen.
Protokoll 3: Synthese von 2-Methyl-6-nitrochinolin-4-amin
-
4-Chlor-2-methyl-6-nitrochinolin (1 Äquivalent) in einem Druckgefäß in einer Lösung von Ammoniak in Ethanol (7 N) lösen.
-
Das Gefäß verschließen und 12-16 Stunden lang auf 120-140 °C erhitzen.
-
Die Reaktionsmischung auf Raumtemperatur abkühlen lassen.
-
Das Lösungsmittel unter reduziertem Druck entfernen und den Rückstand durch Säulenchromatographie reinigen, um 2-Methyl-6-nitrochinolin-4-amin zu erhalten.
3.2 Derivatisierung von 2-Methyl-6-nitrochinolin-4-amin
Die 4-Aminogruppe ist ein reaktiver Angriffspunkt für die Derivatisierung durch N-Alkylierung und Amidkopplung.
Protokoll 4: N-Alkylierung von 2-Methyl-6-nitrochinolin-4-amin
-
2-Methyl-6-nitrochinolin-4-amin (1 Äquivalent) und eine Base wie Kaliumcarbonat (K2CO3) (2 Äquivalente) in einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) lösen.
-
Das Alkylhalogenid (R-X) (1,2 Äquivalente) zugeben und die Mischung bei 60-80 °C für 4-6 Stunden rühren.
-
Die Reaktion durch DC überwachen. Nach Abschluss der Reaktion die Mischung in Wasser gießen und mit Ethylacetat extrahieren.
-
Die organische Schicht trocknen, das Lösungsmittel verdampfen und den Rückstand durch Säulenchromatographie reinigen, um das N-alkylierte Produkt zu erhalten.
Protokoll 5: Amidkopplung mit 2-Methyl-6-nitrochinolin-4-amin
-
Die Carbonsäure (R-COOH) (1,1 Äquivalente) in einem geeigneten Lösungsmittel wie Dichlormethan (DCM) lösen.
-
Ein Kopplungsreagenz wie 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1,2 Äquivalente) und N-Hydroxysuccinimid (NHS) (1,2 Äquivalente) zugeben und die Mischung 30 Minuten bei Raumtemperatur rühren.
-
Eine Lösung von 2-Methyl-6-nitrochinolin-4-amin (1 Äquivalent) in DCM zugeben.
-
Die Reaktionsmischung bei Raumtemperatur über Nacht rühren.
-
Die Reaktionsmischung mit Wasser und Salzlösung waschen, die organische Phase trocknen und das Lösungsmittel entfernen.
-
Das Rohprodukt durch Säulenchromatographie reinigen, um das gewünschte Amidderivat zu erhalten.
3.3 Biologische Bewertung: Zytotoxizitätsassay
Die zytotoxische Aktivität der synthetisierten Verbindungen kann mit dem MTT-Assay gegen eine Reihe von menschlichen Krebszelllinien bewertet werden.
Protokoll 6: MTT-Assay zur Bestimmung der Zytotoxizität
-
Krebszellen (z. B. MCF-7, A549, HCT116) in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aussäen und 24 Stunden inkubieren.
-
Die Zellen mit unterschiedlichen Konzentrationen der Testverbindungen (typischerweise von 0,01 bis 100 µM) behandeln und weitere 48-72 Stunden inkubieren.
-
Eine MTT-Lösung (5 mg/ml in PBS) zu jedem Well geben und 3-4 Stunden inkubieren, bis sich Formazankristalle bilden.
-
Das Medium entfernen und die Formazankristalle in DMSO lösen.
-
Die Extinktion bei 570 nm mit einem Plattenlesegerät messen.
-
Die IC50-Werte (die Konzentration, die das Zellwachstum um 50 % hemmt) aus den Dosis-Wirkungs-Kurven berechnen.
Visualisierungen
Die folgenden Diagramme veranschaulichen den Arbeitsablauf der Derivatisierung und einen potenziellen Signalweg, der von Chinolinderivaten beeinflusst wird.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und biologische Bewertung.
Abbildung 2: Vereinfachter PI3K/Akt/mTOR-Signalweg und potenzielle Hemmstellen durch Chinolinderivate.
Diskussion
Die Derivatisierung von 2-Methyl-6-nitrochinolin-4-amin bietet einen vielseitigen Ansatz zur Entwicklung neuer Antikrebsmittel. Die beschriebenen Protokolle zur N-Alkylierung und Amidkopplung ermöglichen die Synthese einer breiten Palette von Analoga. Die anschließende biologische Bewertung mittels Zytotoxizitätsassays ist entscheidend für die Identifizierung von Leitverbindungen mit vielversprechender Aktivität.
Studien haben gezeigt, dass Chinolinderivate ihre Antikrebswirkung durch verschiedene Mechanismen ausüben können, einschließlich der Induktion von Apoptose und der Hemmung wichtiger Signalwege.[3][4] Der PI3K/Akt/mTOR-Signalweg ist in vielen Krebsarten fehlreguliert und stellt ein wichtiges Ziel für die Krebstherapie dar.[1][5][6] Die Hemmung von Schlüsselkinasen in diesem Weg, wie PI3K, Akt und mTOR, durch Chinolinderivate kann zu einer Verringerung der Zellproliferation und des Überlebens von Krebszellen führen. Zukünftige Studien sollten sich auf die Aufklärung des genauen Wirkmechanismus der aktivsten Verbindungen konzentrieren, um ihre Entwicklung als therapeutische Wirkstoffe zu leiten.
Schlussfolgerung
Diese Anwendungsnotizen bieten einen umfassenden Leitfaden für die Synthese und Bewertung von Derivaten von 2-Methyl-6-nitrochinolin-4-amin für die Wirkstoffentdeckung. Die bereitgestellten Protokolle und konzeptionellen Rahmenbedingungen sollen Forschern helfen, neue Chinolin-basierte Verbindungen mit potenziellem therapeutischem Wert zu entwickeln. Die systematische Untersuchung der Struktur-Wirkungs-Beziehungen und der zugrunde liegenden Wirkmechanismen wird entscheidend sein, um das volle Potenzial dieses vielversprechenden Gerüsts in der Krebstherapie auszuschöpfen.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 2-Methyl-6-nitroquinolin-4-amine in various matrices. The protocols described herein are based on established analytical techniques for structurally related compounds and are intended to serve as a comprehensive guide for method development and validation.
Overview of Analytical Techniques
The quantification of this compound, a quinoline derivative with a nitro functional group, can be effectively achieved using several analytical techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for trace-level quantification due to its high sensitivity and selectivity. It is particularly suitable for complex matrices such as biological fluids and pharmaceutical formulations.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely available and robust technique suitable for the quantification of this compound at moderate concentrations. Method development is often straightforward, making it a cost-effective option for routine analysis.
-
UV-Vis Spectrophotometry: A simple and rapid method for the quantification of the pure compound or in simple mixtures. It is often used for initial concentration estimations and in quality control settings where high sensitivity is not required.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the proposed analytical methods. These values are indicative and should be validated for specific laboratory conditions and matrices.
Table 1: Proposed LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Table 2: Proposed HPLC-UV Method Performance
| Parameter | Expected Value |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocols
LC-MS/MS Method for Trace Quantification
This protocol is adapted from a validated method for a structurally similar compound, 2-Methyl-6-nitro aniline, and is expected to provide high sensitivity and selectivity for this compound.[1][2]
3.1.1. Sample Preparation (Plasma)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
3.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10-90% B
-
10-12 min: 90% B
-
12-12.1 min: 90-10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
3.1.3. Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 204.2 (M+H)⁺ for this compound
-
Product Ions (m/z): To be determined by infusion and fragmentation of a standard solution.
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
HPLC-UV Method for Routine Analysis
This protocol provides a robust method for the quantification of this compound in less complex matrices or at higher concentrations.
3.2.1. Sample Preparation (Pharmaceutical Formulation)
-
Accurately weigh and transfer a portion of the formulation equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
References
Application Notes and Protocols: 2-Methyl-6-nitroquinolin-4-amine in the Synthesis of PI3K/mTOR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of 2-Methyl-6-nitroquinolin-4-amine as a key intermediate in the development of novel Phosphoinositide 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual PI3K/mTOR inhibitors have emerged as a promising strategy to overcome resistance mechanisms associated with single-target agents.
The quinoline scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into numerous kinase inhibitors. The specific substitution pattern of this compound offers a versatile platform for the synthesis of a diverse library of potential PI3K/mTOR inhibitors. The 4-amino group serves as a key attachment point for various side chains, while the 6-nitro group can be readily reduced to an amino group, providing a secondary point for chemical modification to explore structure-activity relationships (SAR).
The PI3K/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that responds to various extracellular stimuli, such as growth factors and nutrients. Its activation initiates a series of downstream events that regulate essential cellular functions. Inhibitors targeting this pathway can effectively block aberrant signaling in cancer cells, leading to reduced proliferation and increased apoptosis.
Synthetic Strategy for PI3K/mTOR Inhibitors from this compound
The synthesis of PI3K/mTOR inhibitors from this compound is a multi-step process that allows for the introduction of chemical diversity at key positions of the quinoline scaffold. A plausible synthetic workflow is outlined below. This strategy involves the initial preparation of a key intermediate, 4-chloro-2-methyl-6-nitroquinoline, followed by amination and subsequent cross-coupling reactions to build the final inhibitor structure.
Experimental Protocols
The following are generalized protocols for the key synthetic transformations involved in the synthesis of PI3K/mTOR inhibitors from this compound. Researchers should optimize these conditions based on the specific substrates and desired products.
Protocol 1: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
This protocol describes the conversion of 2-methyl-6-nitroquinoline to the corresponding 4-chloro derivative, which is a crucial intermediate for subsequent amination reactions.
-
Oxidation to N-oxide: Dissolve 2-methyl-6-nitroquinoline in a suitable solvent such as dichloromethane (DCM) or chloroform. Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Chlorination: After completion of the oxidation, remove the solvent under reduced pressure. To the crude N-oxide, add phosphorus oxychloride (POCl₃) and heat the mixture at reflux for several hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by pouring the cooled mixture onto crushed ice. Neutralize the acidic solution with a base such as sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 4-chloro-2-methyl-6-nitroquinoline.
Protocol 2: Synthesis of this compound Derivatives (Amination)
This protocol outlines the nucleophilic aromatic substitution of the 4-chloro group with a desired amine.
-
Reaction Setup: In a sealed tube, dissolve 4-chloro-2-methyl-6-nitroquinoline and the desired primary or secondary amine (typically in excess) in a suitable solvent such as ethanol, n-butanol, or N,N-dimethylformamide (DMF).
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours to overnight. The reaction progress can be monitored by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, the reaction mixture can be diluted with water to precipitate the product. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent and water.
-
Purification: Collect the solid product by filtration and wash with a suitable solvent, or purify the crude product from the extraction by column chromatography to yield the desired this compound derivative.
Protocol 3: Reduction of the Nitro Group
This protocol describes the reduction of the 6-nitro group to a 6-amino group, which can be further functionalized.
-
Reaction Setup: Dissolve the this compound derivative in a solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up: If using SnCl₂, basify the reaction mixture with a solution of sodium hydroxide and extract the product with an organic solvent. For catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
-
Purification: The crude 6-amino-2-methylquinolin-4-amine derivative can be used directly in the next step or purified by column chromatography if necessary.
Protocol 4: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
This protocol provides a general procedure for the functionalization of the quinoline core via a Suzuki coupling reaction, assuming a bromo-substituted precursor at the 6-position was used or introduced.
-
Reaction Setup: In a Schlenk flask, combine the 6-bromo-2-methylquinolin-4-amine derivative (1 equivalent), the desired boronic acid or boronate ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base such as sodium carbonate or potassium carbonate (2-3 equivalents).
-
Reaction Conditions: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the final product by column chromatography on silica gel to obtain the desired PI3K/mTOR inhibitor.
Biological Activity of Structurally Related Quinoline-Based PI3K/mTOR Inhibitors
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cell-Based Assay (Cell Line) IC₅₀ (µM) |
| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 | Not specified |
| GDC-0980 (Apitolisib) | 5 | 27 | 7 | 14 | 17 (Ki) | PC3: 0.057; MCF-7neo/HER2: 0.053 |
| Quinoline Derivative 1 | 0.50 | - | - | - | 15.2 | PC3: 0.12; HCT116: 0.08 |
| Quinoline Derivative 2 | 2.03 | - | - | - | 45.8 | PC3: 0.45; HCT116: 0.31 |
| HA-3d (4-aminoquinoline) | >10,000 | >10,000 | >10,000 | >10,000 | 189 | MDA-MB231: 0.78; HCT-116: 0.71 |
Data compiled from various scientific publications. "-" indicates data not available.
Pharmacokinetic Properties
The pharmacokinetic profiles of quinoline-based PI3K/mTOR inhibitors are crucial for their development as therapeutic agents. Key parameters to evaluate include oral bioavailability, plasma half-life, and tissue distribution. Studies on similar quinazoline derivatives have shown that these compounds can be widely distributed and found in high concentrations in the liver and kidneys, with some able to cross the blood-brain barrier.[1] Optimization of the substitution pattern on the quinoline core is essential to achieve favorable pharmacokinetic properties.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel quinoline-based PI3K/mTOR inhibitors. The synthetic routes outlined in these application notes, based on established chemical transformations, provide a clear path for the generation of diverse compound libraries. The biological data from structurally related compounds suggest that this chemical space holds significant promise for the development of potent and selective dual PI3K/mTOR inhibitors for cancer therapy. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to identify lead candidates with optimal pharmacological and pharmacokinetic profiles.
References
Application Notes and Protocols: Acylation and Alkylation of 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, acylation, and alkylation of 2-Methyl-6-nitroquinolin-4-amine, a versatile scaffold for the development of novel therapeutic agents. The protocols detailed below are based on established synthetic methodologies for quinoline derivatives and their functionalization.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The functionalization of the quinoline core, particularly at the 4-amino position, is a key strategy in medicinal chemistry to modulate pharmacological properties. This document outlines the synthesis of this compound and subsequent N-acylation and N-alkylation reactions to generate a library of derivatives for further investigation.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, commencing with the synthesis of the quinoline core, followed by chlorination and subsequent amination.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6-nitroquinolin-4-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Methyl-6-nitroquinolin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a three-step synthesis. The process begins with the Doebner-von Miller reaction to construct the quinoline core, followed by chlorination at the 4-position, and finally, a nucleophilic aromatic substitution to introduce the amine group.
Q2: Why is the Doebner-von Miller reaction prone to low yields and tar formation?
A2: The Doebner-von Miller reaction is conducted under strong acidic conditions and often requires heating. These conditions can promote the polymerization of the α,β-unsaturated aldehyde (crotonaldehyde in this case), leading to the formation of intractable tars and reducing the yield of the desired quinoline product.[1][2][3]
Q3: How does the nitro group affect the final amination step?
A3: The electron-withdrawing nature of the nitro group at the 6-position activates the quinoline ring for nucleophilic aromatic substitution.[4] This makes the displacement of the chloro group at the 4-position by an amine more facile.
Q4: What are the most effective methods for purifying the final product, this compound?
A4: Column chromatography and recrystallization are typically the most effective purification techniques. Silica gel is a common stationary phase for chromatography. For recrystallization, a solvent system should be chosen where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
Troubleshooting Guides
Step 1: Doebner-von Miller Synthesis of 2-Methyl-6-nitroquinolin-4-one
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low to No Product Yield | - Inadequate acid concentration. - Reaction temperature is too low. - Electron-withdrawing group on the aniline starting material. | - Ensure the acid catalyst (e.g., HCl, H₂SO₄) is of the appropriate concentration. - Optimize the reaction temperature; while excessive heat can cause tarring, the reaction often requires heating to proceed.[2] - For anilines with strong electron-withdrawing groups, consider alternative quinoline synthesis methods. |
| Significant Tar/Polymer Formation | - Acid-catalyzed polymerization of crotonaldehyde. - Excessively high reaction temperature. | - Slowly add the crotonaldehyde to the heated acidic solution of 4-nitroaniline to control the exothermic reaction.[2] - Employ a biphasic solvent system (e.g., toluene/aqueous HCl) to sequester the crotonaldehyde in the organic phase, reducing its self-polymerization.[1] - Maintain the lowest effective reaction temperature.[1] |
| Vigorous/Uncontrolled Reaction | - The Doebner-von Miller reaction can be highly exothermic. | - Add reagents slowly and with efficient stirring. - Use an ice bath to cool the reaction vessel if it becomes too vigorous.[5] |
Step 2: Chlorination of 2-Methyl-6-nitroquinolin-4-one
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete Conversion | - Insufficient amount of chlorinating agent (POCl₃). - Reaction temperature too low or reaction time too short. | - Use a sufficient excess of POCl₃. - Ensure the reaction is heated to reflux for an adequate amount of time (monitor by TLC).[6] |
| Hydrolysis of Product during Workup | - The 4-chloroquinoline product can be sensitive to hydrolysis in acidic conditions. | - Pour the reaction mixture onto crushed ice and neutralize promptly with a base (e.g., NaHCO₃ solution). |
| Difficulty in Removing Excess POCl₃ | - POCl₃ has a high boiling point. | - Remove excess POCl₃ under reduced pressure after the reaction is complete. |
Step 3: Amination of 4-Chloro-2-methyl-6-nitroquinoline
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Reaction Rate | - Insufficiently nucleophilic amine. - Low reaction temperature. | - Consider using a more nucleophilic amine source or adding a non-nucleophilic base to deprotonate the amine. - Increase the reaction temperature, potentially using a high-boiling point solvent or microwave irradiation. |
| Formation of Side Products | - Reaction with solvent or impurities. - Di-substitution if a diamine is used. | - Use a dry, inert solvent. - If using a diamine, control the stoichiometry carefully to favor mono-substitution. |
| Difficult Product Isolation | - Product may be soluble in the reaction mixture. | - After reaction completion, cool the mixture and dilute with water to precipitate the product. - If the product remains in solution, perform an extraction with a suitable organic solvent. |
Data Presentation
| Reaction Step | Reactants | Conditions | Yield |
| Doebner-von Miller Cyclization | 4-Nitroaniline, Crotonaldehyde | Concentrated HCl, reflux | ~47% (uncatalyzed) |
| Chlorination | 2-Methyl-6-nitroquinolin-4-one | POCl₃, reflux | ~85% (analogous reaction)[6] |
| Amination | 4-Chloro-2-methyl-6-nitroquinoline, Amine | Varies (e.g., reflux in a suitable solvent) | Good to excellent |
Experimental Protocols
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-one
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-nitroaniline in concentrated hydrochloric acid.
-
Heat the mixture to reflux.
-
Slowly add crotonaldehyde dropwise to the refluxing mixture.
-
Continue to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the solution is strongly alkaline.
-
The solid product, 2-methyl-6-nitroquinolin-4-one, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
-
Place the dried 2-methyl-6-nitroquinolin-4-one in a round-bottom flask.
-
Add a sufficient amount of phosphorus oxychloride (POCl₃) to fully suspend the solid.
-
Heat the mixture to reflux and maintain for 1-2 hours. The reaction should be monitored by TLC.
-
After completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or another suitable base.
-
The solid 4-chloro-2-methyl-6-nitroquinoline will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with water, and dry.
Step 3: Synthesis of this compound
-
In a suitable reaction vessel, dissolve 4-chloro-2-methyl-6-nitroquinoline in an appropriate solvent (e.g., ethanol, N-methyl-2-pyrrolidone).
-
Add the desired amine (e.g., ammonia in a sealed tube, or an alkylamine).
-
Heat the reaction mixture to reflux or an appropriate temperature for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture.
-
If the product precipitates upon cooling, collect it by filtration. Otherwise, add water to induce precipitation.
-
Wash the collected solid with water and a small amount of cold solvent.
-
Dry the final product, this compound. Further purification can be achieved by recrystallization or column chromatography.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Troubleshooting workflow for the Doebner-von Miller reaction.
Caption: Mechanism of the nucleophilic aromatic substitution (SNAr) step.
References
Technical Support Center: Purification of 2-Methyl-6-nitroquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-6-nitroquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for similar quinoline derivatives, potential impurities may include:
-
Unreacted Starting Materials: Such as 4-chloro-2-methyl-6-nitroquinoline or the amine source if the synthesis involves a nucleophilic aromatic substitution.
-
Positional Isomers: Isomers with the nitro group at different positions on the quinoline ring can be challenging to separate.
-
Byproducts from Side Reactions: These can include products from over-alkylation, hydrolysis of the chloro-intermediate, or other side reactions depending on the specific synthetic pathway.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up procedures may be present.
Q2: What are the recommended purification techniques for this compound?
A2: The most effective purification methods for this compound are typically column chromatography and recrystallization.
-
Column Chromatography: Using silica gel is a common first step to separate the target compound from less polar and more polar impurities.
-
Recrystallization: This technique is used to achieve high purity by dissolving the partially purified compound in a suitable solvent and allowing it to crystallize, leaving impurities in the solution.
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying the number of components in a sample and quantifying purity.
-
Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the number of components and to monitor the progress of purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can help identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound.
Q4: What is the expected appearance and solubility of pure this compound?
A4: Pure this compound is expected to be a solid, likely with a color ranging from yellow to brown due to the nitroaromatic structure. Its solubility is expected to be low in non-polar solvents and higher in polar organic solvents like DMSO and DMF.
Troubleshooting Guides
Problem 1: Low yield after column chromatography.
| Possible Cause | Troubleshooting Step |
| Compound is adsorbing irreversibly to the silica gel. | 1. Add a small amount of a polar modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing and strong adsorption. 2. Consider using a different stationary phase, such as alumina. |
| Incorrect mobile phase composition. | 1. Optimize the mobile phase system using TLC to achieve a retention factor (Rf) of 0.2-0.4 for the target compound. 2. A gradient elution might be necessary to separate compounds with a wide range of polarities. |
| Compound is unstable on silica gel. | 1. Minimize the time the compound is on the column by using a wider column and a faster flow rate. 2. Run the column at a lower temperature if feasible. |
Problem 2: Difficulty in achieving high purity by recrystallization.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system. | 1. Screen a variety of solvents with different polarities. A good recrystallization solvent should dissolve the compound when hot but not when cold. 2. Consider using a two-solvent system (one in which the compound is soluble and one in which it is insoluble). |
| Presence of impurities with similar solubility. | 1. Pre-treat the crude material with a solvent that selectively dissolves the impurity but not the desired product. 2. Repeat the column chromatography with a shallower gradient to improve separation before recrystallization. |
| Oiling out instead of crystallization. | 1. Ensure the solution is not supersaturated before cooling. 2. Scratch the inside of the flask with a glass rod to induce crystallization. 3. Add a seed crystal of the pure compound. |
Experimental Protocols
Note: The following protocols are generalized based on common procedures for similar compounds and should be optimized for your specific experimental conditions.
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen mobile phase. A gradient from a less polar to a more polar solvent system may be required to separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. Ideal solvents will show poor solubility at room temperature and high solubility at elevated temperatures.
-
Dissolution: In a flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Identifying side reactions in 2-Methyl-6-nitroquinolin-4-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitroquinolin-4-amine. The information provided is designed to help identify and resolve common side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and practical synthetic approach involves a multi-step process. This typically begins with the Doebner-von Miller reaction to construct the quinoline core, followed by functional group manipulations to introduce the 4-amino group. A representative synthetic pathway is outlined below.
Q2: What are the most critical steps in this synthesis where side reactions are likely to occur?
The most critical stages for the formation of impurities are the Doebner-von Miller cyclization and the subsequent chlorination and amination steps. Careful control of reaction conditions is essential during these phases to minimize byproduct formation.
Q3: What are the expected physical properties of the intermediate and final products?
The intermediate, 2-methyl-6-nitroquinoline, is typically a light yellow solid. The final product, this compound, is also expected to be a solid, with a color that may range from yellow to brown due to the presence of the nitro-aromatic chromophore.
Troubleshooting Guides
Problem 1: Low Yield and Significant Tar Formation in the Doebner-von Miller Reaction
Symptoms:
-
The reaction mixture becomes a thick, dark, and intractable tar.
-
Isolation of the desired 2-methyl-6-nitroquinoline is difficult.
-
The yield of the quinoline product is significantly lower than expected.
Root Cause: The Doebner-von Miller reaction is conducted under strong acidic conditions, which can catalyze the polymerization of the α,β-unsaturated carbonyl starting material, such as crotonaldehyde. This is a very common side reaction that leads to the formation of high-molecular-weight polymers and tars.
Troubleshooting Steps:
-
Optimize Acid Concentration and Type: While a strong acid is necessary, excessively harsh conditions can promote tar formation. Consider using milder Lewis acids.
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can accelerate polymerization. It is important to maintain the lowest effective temperature to favor the desired reaction.
-
Gradual Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help to maintain a low concentration of the carbonyl compound at any given time, thereby favoring the desired cyclization over polymerization.
Problem 2: Formation of Positional Isomers During Nitration (if applicable)
Symptoms:
-
The final product is contaminated with isomers where the nitro group is at a different position on the quinoline ring.
-
Separation of the desired 6-nitro isomer from other isomers by standard purification techniques is challenging.
Root Cause: Direct nitration of the 2-methylquinoline core can lead to the formation of a mixture of nitro-isomers. The directing effects of the existing substituents on the quinoline ring will influence the position of nitration.
Troubleshooting Steps:
-
Use of a Pre-nitrated Starting Material: A more controlled approach is to start with a pre-nitrated aniline, such as 4-nitroaniline, in the initial Doebner-von Miller reaction. This ensures the nitro group is in the desired position from the outset.
-
Careful Control of Nitrating Conditions: If direct nitration is unavoidable, careful optimization of the nitrating agent, temperature, and reaction time can help to improve the regioselectivity of the reaction.
Problem 3: Incomplete Chlorination or Formation of Byproducts with Phosphorus Oxychloride (POCl₃)
Symptoms:
-
The reaction to form 4-chloro-2-methyl-6-nitroquinoline from the corresponding 4-hydroxyquinoline is incomplete.
-
The formation of a dark, tar-like substance is observed.
-
The product is difficult to purify due to the presence of phosphorylated intermediates.
Root Cause: The reaction of quinolones with POCl₃ can be complex. Incomplete reaction may be due to insufficient reagent or suboptimal temperature. The formation of byproducts can arise from the reaction of phosphorylated intermediates with the unreacted starting material. POCl₃ is also highly corrosive and moisture-sensitive, which can lead to complications.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All reagents and solvents should be strictly anhydrous, as moisture can decompose POCl₃.
-
Control Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to the formation of tar. Careful temperature control is crucial.
-
Use of a Co-solvent: The addition of a co-solvent like N,N-dimethylformamide (DMF) can sometimes facilitate the reaction.
-
Thorough Workup: During workup, it is important to carefully quench the excess POCl₃ and wash the crude product thoroughly to remove phosphoric acid byproducts.
Problem 4: Low Yield or Side Reactions During Amination
Symptoms:
-
Low or no conversion of the 4-chloro-2-methyl-6-nitroquinoline to the desired 4-amino product.
-
Formation of di-substituted or other unexpected byproducts.
-
Decomposition of the starting material or product, often indicated by a darkening of the reaction mixture.
Root Cause: Nucleophilic aromatic substitution (SNAr) on the electron-deficient quinoline ring can be challenging. The reactivity is influenced by the nucleophile, solvent, and temperature. Harsh reaction conditions can lead to side reactions or decomposition.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. For less reactive substrates, higher temperatures may be necessary, but this must be balanced against the risk of decomposition.
-
Choice of Amine Source: The nature of the aminating agent can significantly impact the reaction outcome.
-
Control Stoichiometry: To avoid di-substitution, use a controlled amount of the aminating agent.
Data Presentation
Table 1: Summary of Yields for a Representative Synthesis of a Quinoline Derivative
| Step | Reaction | Starting Material | Product | Typical Yield (%) |
| 1 | Doebner-von Miller Cyclization | 4-nitroaniline and crotonaldehyde | 2-methyl-6-nitroquinoline | 47-81%[1] |
| 2 | Chlorination | 2-methyl-6-nitroquinolin-4-ol | 4-chloro-2-methyl-6-nitroquinoline | Varies |
| 3 | Amination | 4-chloro-2-methyl-6-nitroquinoline | This compound | Varies |
Note: Yields are highly dependent on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-6-nitroquinoline (Doebner-von Miller Reaction) [1]
-
Dissolve 1.5 g of 4-nitroaniline (11 mmol) in concentrated HCl under reflux at 105 °C.
-
Add 0.95 g of crotonaldehyde (14 mmol) dropwise at a rate of 100 mL/2hr.
-
Heat the reaction mixture for one hour.
-
Cool the reaction mixture to room temperature (25°C).
-
Neutralize the mixture with 11 N NaOH solution to precipitate the product.
-
Recrystallize the whitish-yellow precipitate from methanol to obtain the purified 2-methyl-6-nitroquinoline.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis.
References
Technical Support Center: Optimizing N-Functionalization of 2-Methyl-6-nitroquinolin-4-amine
Welcome to the technical support center for the N-functionalization of 2-Methyl-6-nitroquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common experimental challenges in N-alkylation and N-arylation of this quinoline scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-functionalization of this compound?
A1: The primary methods for introducing alkyl or aryl groups at the 4-amino position are nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. Key strategies include:
-
N-Alkylation: This is typically achieved by reacting the starting amine with an alkyl halide in the presence of a base.[1] For more complex or sensitive substrates, the Mitsunobu reaction offers an alternative route.[1]
-
N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann or Chan-Lam couplings are the most common and effective methods for forming C-N bonds with aryl halides or boronic acids, respectively.[2][3][4][5]
Q2: How does the nitro group at the 6-position affect the reactivity of the 4-amino group?
A2: The electron-withdrawing nature of the nitro group deactivates the quinoline ring system. While this can make some reactions more sluggish, it also activates the 4-position towards nucleophilic attack, which can be advantageous in SNAr-type reactions if a suitable leaving group is present at the 4-position (e.g., a chloro-substituted precursor). For direct N-functionalization of the amine, its nucleophilicity might be slightly reduced, potentially requiring more forcing conditions or more active catalytic systems.
Q3: What are the most common side reactions observed during N-arylation?
A3: Common side reactions include:
-
Homocoupling: Self-coupling of the aryl boronic acid (in Chan-Lam) or aryl halide.
-
Protodeboronation: Loss of the boronic acid group before coupling occurs.[2]
-
Hydrodehalogenation: Replacement of the halide on the aryl halide with a hydrogen atom.
-
Catalyst Deactivation: Impurities in reagents or solvents can poison the catalyst.[6]
-
β-Hydride Elimination: This can be a competing pathway in Buchwald-Hartwig reactions, especially with certain amine substrates, leading to hydrodehalogenated arenes and imines.[5]
Q4: Can I perform the N-functionalization reaction open to the air?
A4: It depends on the reaction. Chan-Lam couplings are known to be tolerant of air and are often run at room temperature without an inert atmosphere, as oxygen can facilitate the catalytic cycle.[3][7] In contrast, Buchwald-Hartwig reactions typically require an inert atmosphere (e.g., nitrogen or argon) as the Pd(0) catalyst is sensitive to oxygen.[8] Ullmann reactions also benefit from an inert atmosphere to prevent oxidation of the copper catalyst.[9]
Troubleshooting Guides
Problem 1: Low or No Yield in N-Arylation (Buchwald-Hartwig)
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst or ensure the Pd(0) species is generated effectively in situ. Use freshly opened, high-purity catalyst and ligands. |
| Inappropriate Ligand | The choice of phosphine ligand is critical.[5] For electron-deficient anilines or sterically hindered partners, consider bulky biarylphosphine ligands like BrettPhos or Xantphos.[10][11] |
| Incorrect Base | The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used.[11] The choice of base can be solvent and substrate-dependent. |
| Solvent Issues | Ensure the use of anhydrous, degassed solvents. Common solvents include toluene, dioxane, or t-BuOH.[8][11] High-impact solvents like dioxane should be avoided if possible for greener chemistry.[8] |
| Low Reaction Temperature | While some modern systems work at room temperature, many Buchwald-Hartwig reactions require elevated temperatures (80-110 °C) to proceed efficiently.[11] |
| Inhibitory Byproducts | In reactions with aryl iodides, the formation of NaI can sometimes inhibit the catalyst. Using a solvent that does not solubilize NaI, like toluene, can help.[11] |
Problem 2: Low or No Yield in N-Arylation (Chan-Lam / Ullmann)
| Potential Cause | Troubleshooting Step |
| Copper Source | Both Cu(I) and Cu(II) salts can be effective.[6] CuI and Cu(OAc)₂ are common choices.[12] Ensure the copper salt is not hydrated or degraded. |
| Ligand Choice (for Ullmann) | While some Chan-Lam reactions are ligand-free, Ullmann couplings often require a ligand like L-proline, N,N'-dimethylethylenediamine (DMEDA), or 1,10-phenanthroline to improve solubility and reactivity.[6][9] |
| Base Selection | A base is often required. Pyridine can act as both a base and a ligand.[13] Inorganic bases like K₂CO₃ or K₃PO₄ are also effective.[10][14] |
| High Reaction Temperature (for Ullmann) | Traditional Ullmann reactions require very high temperatures (>180 °C). Modern ligand-accelerated protocols can often be run at lower temperatures (90-120 °C). |
| Solvent Polarity | High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used for Ullmann reactions.[4] For Chan-Lam, solvents like methanol or DCM are common.[2] |
| Atmosphere | While Chan-Lam is air-tolerant, Ullmann reactions perform better under an inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.[9] |
Problem 3: Low or No Yield in N-Alkylation
| Potential Cause | Troubleshooting Step |
| Weak Base | A base is needed to deprotonate the amine. K₂CO₃ is a common choice. For less reactive systems, a stronger base like NaH may be required.[1] |
| Poor Leaving Group | The reactivity of the alkylating agent follows the trend I > Br > Cl. If using an alkyl chloride, consider converting it to the corresponding iodide in situ with NaI (Finkelstein reaction). |
| Solvent Choice | Polar aprotic solvents like DMF or acetonitrile are typically effective as they solvate the cation of the base and do not interfere with the nucleophile.[1] |
| Steric Hindrance | If the alkyl halide is sterically bulky, the reaction may be slow. Consider increasing the temperature or using a more reactive alkylating agent (e.g., a triflate). |
| Side Reaction (Over-alkylation) | While unlikely for this secondary amine, if a primary amine were present, careful control of stoichiometry (using the amine in slight excess) is needed to minimize dialkylation. |
Data and Reaction Condition Tables
Table 1: General Conditions for N-Arylation Reactions
| Parameter | Buchwald-Hartwig Amination | Chan-Lam Coupling | Ullmann Condensation |
| Aryl Source | Aryl Halide (Cl, Br, I) or Triflate | Aryl Boronic Acid | Aryl Halide (I, Br) |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts | Cu(OAc)₂, CuI | CuI, Cu Powder, Cu₂O |
| Catalyst Loading | 1-5 mol% | 2-10 mol% (can be stoichiometric) | 5-20 mol% (can be stoichiometric) |
| Ligand | Biarylphosphines (e.g., Xantphos, BrettPhos) | Often none, or Pyridine, DMAP[12] | N,N'-Dimethylethylenediamine, Proline |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃[11] | Pyridine, Et₃N, K₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF, t-BuOH | MeOH, DCM, DMF | DMF, DMSO, NMP |
| Temperature | 25 - 110 °C | 25 - 80 °C | 100 - 210 °C |
| Atmosphere | Inert (N₂ or Ar) | Air | Inert (N₂ or Ar) |
| Typical Yields | 70 - 95% | 60 - 90% | 50 - 85% |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a representative procedure adapted from literature for aryl bromides.[11] Optimization may be required.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), a suitable palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the corresponding biarylphosphine ligand (2-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or toluene) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Buchwald-Hartwig N-arylation reaction.
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol is a representative procedure adapted from literature.[2][13]
-
Reaction Setup: To a round-bottom flask open to the air, add this compound (1.2 equiv), the aryl boronic acid (1.0 equiv), and Cu(OAc)₂ (1.0 equiv).
-
Solvent and Base: Add the solvent (e.g., a 1:1 mixture of DCM/MeOH) followed by a base/ligand such as pyridine or DMAP (2.0 equiv).[2][12] Adding 4Å molecular sieves can improve yields by removing water.[2]
-
Reaction: Stir the resulting mixture vigorously at room temperature for 8-48 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography.
Caption: Experimental workflow for a Chan-Lam N-arylation reaction.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low-yield N-arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Methyl-6-nitroquinolin-4-amine in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Methyl-6-nitroquinolin-4-amine in various solvents. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Troubleshooting Guide & FAQs
Q1: My solution of this compound is changing color (e.g., turning yellow or brown). What is happening?
A1: Discoloration is a common indicator of chemical degradation, particularly for quinoline derivatives. This is often caused by exposure to light (photodegradation) or oxidation.[1] The formation of colored degradation products suggests that the integrity of your compound is compromised. It is crucial to store solutions of this compound protected from light.[1][2]
Q2: I am observing a loss of potency or inconsistent results in my assays. Could this be a stability issue?
A2: Yes, inconsistent results and loss of biological activity are classic signs of compound degradation.[1] Quinoline compounds can be unstable in solution, and their degradation can be influenced by several factors, including pH, temperature, and exposure to light.[1] It is recommended to prepare fresh solutions for sensitive experiments or to validate the stability of your stock solutions under your specific storage conditions.
Q3: What are the primary factors that influence the stability of this compound?
A3: The stability of quinoline derivatives like this compound is primarily influenced by:
-
pH: Both acidic and basic conditions can lead to hydrolysis of functional groups. Strong acidic conditions (pH ≤ 2.0) have been shown to cause rapid degradation in related imidazoquinoline compounds.[2]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[3][4]
-
Oxidation: The presence of oxidizing agents, including atmospheric oxygen, can lead to the formation of degradation products such as N-oxides.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1][2]
Q4: How should I store stock solutions of this compound?
A4: To ensure the stability of your stock solutions, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20°C to -80°C) is advisable. Avoid repeated freeze-thaw cycles.[1]
-
Light: Protect from light by using amber vials or by storing in the dark.[3]
-
Atmosphere: For compounds particularly sensitive to oxidation, storage under an inert atmosphere (e.g., argon or nitrogen) can be beneficial.[3]
-
Container: Use well-sealed containers to prevent solvent evaporation and moisture ingress.[3]
Q5: I am not observing any degradation under my experimental conditions. Does this mean the compound is stable?
A5: While it may indicate stability under those specific conditions, it is not definitive. It is possible that the compound is highly stable, or the analytical method used is not capable of detecting the degradation products. To confirm stability, it is recommended to perform forced degradation studies under more stringent conditions.[5][6][7]
Quantitative Data Summary
| Stress Condition | Typical Reagents/Conditions | Potential Degradation Products | Expected Stability |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to reflux | Hydrolysis of the amine group, potential for other acid-catalyzed reactions. | Low to Moderate |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to reflux | Degradation of base-labile groups. | Moderate |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Formation of N-oxides and hydroxylated derivatives.[4] | Low |
| Thermal Degradation | Dry heat (e.g., 60-80°C) for several days | General decomposition. | Moderate |
| Photodegradation | Exposure to UV and/or visible light (ICH Q1B guidelines) | Formation of photoisomers, hydroxylated derivatives, and potential ring cleavage products.[4] | Low |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods.[5][6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for up to 24 hours.[8]
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for up to 24 hours.[8]
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for up to 24 hours.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C) for several days.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (HPLC), to separate the parent compound from any degradation products.[5]
Visualizations
Caption: Workflow for troubleshooting stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. ijrpp.com [ijrpp.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting 2-Methyl-6-nitroquinolin-4-amine NMR and mass spectra
Welcome to the technical support center for the analytical characterization of 2-Methyl-6-nitroquinolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the NMR and mass spectrometric analysis of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to assist in your experimental troubleshooting.
Introduction to this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Accurate structural elucidation and purity assessment are critical for its application. This guide will address specific issues you may face with its NMR and mass spectra, helping you to interpret your data confidently and troubleshoot effectively.
Frequently Asked Questions (FAQs) - NMR Spectroscopy
Question 1: My 1H NMR spectrum of this compound shows unexpected peaks or peak broadening. What are the possible causes?
Answer:
Unexpected peaks or peak broadening in the 1H NMR spectrum of this compound can arise from several factors, ranging from sample preparation to the inherent chemical properties of the molecule.
-
Residual Solvents: The most common source of extraneous peaks is residual solvent from the synthesis or purification steps. Common culprits include ethyl acetate, dichloromethane, and methanol. These can often be removed by co-evaporation with a suitable solvent or by drying the sample under high vacuum for an extended period.[1]
-
Water Contamination: A broad peak, typically in the range of 1.5-4 ppm, can be attributed to water. Deuterated solvents can absorb moisture from the atmosphere. To confirm the presence of a water peak, you can add a drop of D2O to your NMR tube, shake it, and re-acquire the spectrum. The water peak should disappear or significantly diminish.[1]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can lead to significant broadening of all peaks in your spectrum. These impurities may be introduced from reagents or glassware used during the synthesis.
-
Compound Aggregation: At higher concentrations, molecules of this compound may aggregate through intermolecular hydrogen bonding or π-π stacking, leading to peak broadening. Acquiring the spectrum at a lower concentration or at an elevated temperature can help to mitigate this effect.
-
Proton Exchange of the Amine Group: The protons of the primary amine (-NH2) group can undergo chemical exchange with residual water or other labile protons in the sample. This can result in a broad singlet for the amine protons. The chemical shift of the amine protons is also highly dependent on the solvent and concentration.[2]
Question 2: I am having difficulty assigning the aromatic protons in the 1H NMR spectrum. What are the expected chemical shifts and coupling patterns?
Answer:
The aromatic region of the 1H NMR spectrum of this compound can be complex due to the substituted quinoline ring system. Based on the electronic effects of the substituents (the electron-donating amino group and the electron-withdrawing nitro group), we can predict the approximate chemical shifts.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-3 | ~6.5 - 6.8 | s | - | Singlet, upfield due to the strong electron-donating effect of the 4-amino group. |
| H-5 | ~8.0 - 8.3 | d | ~9.0 | Doublet, deshielded by the nitro group. |
| H-7 | ~7.8 - 8.1 | dd | ~9.0, ~2.0 | Doublet of doublets, deshielded by the nitro group. |
| H-8 | ~8.5 - 8.8 | d | ~2.0 | Doublet, deshielded by the nitro group and the quinoline nitrogen. |
| -CH₃ | ~2.5 - 2.7 | s | - | Singlet. |
| -NH₂ | ~5.0 - 6.0 | br s | - | Broad singlet, chemical shift is concentration and solvent dependent. |
Disclaimer: These are predicted values based on known substituent effects on the quinoline ring system and may vary from experimental results.
Troubleshooting Workflow for NMR Signal Assignment
Caption: Workflow for assigning NMR signals.
Question 3: My 13C NMR spectrum has fewer peaks than expected. What could be the reason?
Answer:
Observing fewer than the expected 10 carbon signals for this compound in a 13C NMR spectrum can be due to several factors:
-
Overlapping Signals: It is possible for two or more carbon signals to have very similar chemical shifts, causing them to overlap and appear as a single peak. This is more common in the aromatic region where several carbons experience similar electronic environments.
-
Low Signal-to-Noise Ratio for Quaternary Carbons: Quaternary carbons (carbons with no attached protons) often exhibit much weaker signals in 13C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and longer relaxation times. The C-4, C-6, C-4a, and C-8a carbons in this compound are quaternary and may be difficult to detect without a sufficient number of scans.
-
Instrumental Parameters: Ensure that the spectral width is set correctly to encompass all expected carbon signals and that a sufficient number of scans have been acquired to detect the weaker quaternary carbon signals.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 | ~155 - 160 | Deshielded by the nitrogen and methyl group. |
| C-3 | ~100 - 105 | Shielded by the amino group. |
| C-4 | ~150 - 155 | Deshielded by the amino and nitro groups. |
| C-4a | ~120 - 125 | Quaternary carbon. |
| C-5 | ~125 - 130 | Aromatic carbon. |
| C-6 | ~140 - 145 | Attached to the nitro group. |
| C-7 | ~120 - 125 | Aromatic carbon. |
| C-8 | ~130 - 135 | Aromatic carbon. |
| C-8a | ~145 - 150 | Deshielded by the nitrogen. |
| -CH₃ | ~20 - 25 | Methyl carbon. |
Disclaimer: These are predicted values and may differ from experimental data.
Frequently Asked Questions (FAQs) - Mass Spectrometry
Question 1: I am not observing the expected molecular ion peak at m/z 203.19 in the mass spectrum of this compound. What could be the problem?
Answer:
The absence of the molecular ion peak (M+) is a common issue in mass spectrometry, particularly with electron ionization (EI) for certain classes of compounds. Here are some potential reasons and troubleshooting steps:
-
Fragmentation: this compound may be unstable under the ionization conditions and fragment readily, resulting in a very low abundance or completely absent molecular ion peak. Nitroaromatic compounds are known to undergo facile fragmentation.
-
Ionization Technique: Electron ionization (EI) can be a "hard" ionization technique, leading to extensive fragmentation. If you are using EI-MS, consider using a "softer" ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). In ESI, you would expect to see the protonated molecule [M+H]+ at m/z 204.19.
-
Instrumental Parameters:
-
Inlet Temperature: If using a GC-MS, a high inlet temperature can cause thermal degradation of the analyte before it reaches the ion source. Try lowering the inlet temperature.
-
Ion Source Temperature: A high ion source temperature can also promote fragmentation. Optimize the source temperature for your compound.
-
-
Sample Purity: The absence of the molecular ion could indicate that the compound of interest is not present in your sample or is at a very low concentration. Verify the purity of your sample by other techniques like NMR or LC-UV.
Question 2: My mass spectrum shows a prominent peak at m/z 188. What does this correspond to?
Answer:
A peak at m/z 188 is likely due to the presence of 2-methyl-6-nitroquinoline as an impurity.[3][4] This is a plausible precursor or byproduct in the synthesis of this compound, especially if the synthesis involves the amination of a 4-substituted-2-methyl-6-nitroquinoline. Incomplete reaction or side reactions could lead to the presence of this starting material. You can confirm this by comparing the fragmentation pattern of your sample with the known mass spectrum of 2-methyl-6-nitroquinoline from a database like the NIST WebBook.[3]
Question 3: What are the expected fragmentation patterns for this compound in EI-MS?
Answer:
The fragmentation of this compound under electron ionization is expected to be influenced by the nitro and amino groups, as well as the quinoline core.
Predicted Mass Spectrum Fragmentation
| m/z | Proposed Ion/Fragment | Proposed Neutral Loss | Notes |
| 203 | [C₁₀H₉N₃O₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 186 | [C₁₀H₈N₂O₂]⁺˙ | •NH | Loss of an amino radical. |
| 173 | [C₁₀H₉N₂O]⁺ | •NO | Loss of a nitroso radical, common for nitroaromatics. |
| 157 | [C₁₀H₉N₂]⁺ | •NO₂ | Loss of a nitro radical, a primary fragmentation pathway for nitro compounds. |
| 142 | [C₉H₆N₂]⁺˙ | •CH₃, •NO₂ | Loss of a methyl radical followed by a nitro radical. |
| 130 | [C₉H₈N]⁺ | HCN | Loss of hydrogen cyanide from the quinoline ring. |
Disclaimer: These are predicted fragmentation patterns and their relative intensities may vary.
Fragmentation Pathway Visualization
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the compound is fully dissolved. Sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: Mass Spectrometry Sample Preparation (ESI-MS)
-
Prepare a stock solution of your sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
Infuse the diluted solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.
References
Byproducts of quinoline nitration reactions and their separation
Welcome to the technical support center for quinoline nitration reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis and purification of nitroquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the electrophilic nitration of quinoline?
The electrophilic nitration of quinoline under standard conditions (e.g., using a mixture of nitric acid and sulfuric acid) primarily yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[1][2][3][4][5][6] The reaction proceeds via the N-protonated quinolinium ion, which directs the electrophilic attack to the benzene ring.[2]
Q2: Why does nitration occur at the 5- and 8-positions?
Under acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack. Therefore, the electrophilic substitution occurs on the less deactivated carbocyclic (benzene) ring, primarily at the C-5 and C-8 positions.[2][5] The reaction rate is significantly slower than that of naphthalene due to the deactivating effect of the positive charge.[2]
Q3: Is it possible to obtain other nitration isomers?
While 5- and 8-nitroquinolines are the major products of electrophilic nitration, other isomers can be formed under different reaction conditions. For example, nitration via Reissert compounds can yield 3-nitroquinoline.[7] Nucleophilic nitration methods have been developed to produce 2-nitroquinoline, though yields may be low.[8]
Q4: What are common side reactions or byproducts to be aware of?
Besides the formation of isomeric products, other potential side reactions include oxidation of the quinoline ring, especially under harsh conditions. If the starting quinoline is substituted, dinitration can occur. For instance, 8-hydroxyquinoline can be nitrated to form 5,7-dinitro-8-hydroxyquinoline.[9] In some syntheses, tarry byproducts can also be formed.[10]
Troubleshooting Guide
Issue 1: Low yield of nitrated products.
-
Possible Cause: Incomplete reaction or unfavorable reaction conditions.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that the nitric acid and sulfuric acid are of appropriate concentration and purity. Fuming nitric acid and concentrated sulfuric acid are often used.[1]
-
Optimize Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reaction rate and minimize side reactions.[11] However, specific procedures may require higher temperatures.[12]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
Issue 2: Difficulty in separating 5-nitroquinoline and 8-nitroquinoline isomers.
-
Possible Cause: The isomers have very similar physical properties, making separation by standard crystallization or chromatography challenging.[11]
-
Troubleshooting Steps:
-
Hydrohalide Salt Formation: A highly effective method is the selective precipitation of the hydrohalide salts. By treating the isomer mixture with a hydrohalide (e.g., HCl gas or aqueous HCl) in a suitable solvent, the 5-nitroquinoline hydrohalide can be selectively precipitated.[11][12]
-
Solvent Selection: The choice of solvent is critical for selective precipitation. Wet dimethylformamide (DMF) has been shown to be effective for the separation of 5-nitroquinoline hydrochloride.[12] The water content in the DMF can be optimized, typically between 0.5% and 10%.[12]
-
Fractional Crystallization: While challenging, fractional crystallization from a suitable solvent like isopropyl alcohol may be used to enrich one of the isomers.[12]
-
Issue 3: The nitration reaction is too vigorous and difficult to control.
-
Possible Cause: The reaction is highly exothermic.
-
Troubleshooting Steps:
-
Slow Addition of Reagents: Add the nitrating agent (or the quinoline) slowly to the reaction mixture while maintaining a low temperature with an ice bath or other cooling system.
-
Use of a Moderator: In some related syntheses, such as the Skraup synthesis of quinoline, ferrous sulfate is added to make the reaction less violent.[1] While not a direct nitration, this principle of moderating exothermic reactions is relevant.
-
Experimental Protocols
Protocol 1: Direct Nitration of Quinoline
This protocol describes a general method for the direct nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.
Materials:
-
Quinoline
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Sodium bicarbonate solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add quinoline to the cooled sulfuric acid while stirring, ensuring the temperature remains low.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid in a separate cooled flask.
-
Slowly add the nitrating mixture to the quinoline-sulfuric acid solution, maintaining the temperature at or below 0°C.[11]
-
After the addition is complete, continue stirring the reaction mixture at low temperature for a specified time (e.g., 1-2 hours).
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the acidic solution by slowly adding a sodium bicarbonate solution until the pH is neutral.
-
Extract the product mixture with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to obtain the crude mixture of 5- and 8-nitroquinoline.
Protocol 2: Separation of 5-Nitroquinoline and 8-Nitroquinoline via Hydrochloride Salts
This protocol outlines the separation of the two primary isomers based on the differential solubility of their hydrochloride salts.[12]
Materials:
-
Crude mixture of 5- and 8-nitroquinoline
-
Wet dimethylformamide (DMF) (e.g., DMF with 1.25% water)[12]
-
Hydrogen chloride (gas or concentrated aqueous solution)
-
Water
-
Sodium bicarbonate solution
-
Isopropyl alcohol
Procedure:
-
Dissolve the crude mixture of nitroquinoline isomers in wet DMF.
-
Heat the slurry to form a clear solution (e.g., 95-100°C).[12]
-
Cool the solution. A precipitate of 5-nitroquinoline hydrochloride will begin to form at around 75-80°C.[12]
-
Collect the precipitated 5-nitroquinoline hydrochloride by filtration.
-
To the filtrate, add water to precipitate the 8-nitroquinoline.
-
Adjust the pH of the slurry containing the 8-nitroquinoline precipitate to approximately 3.5 with a dilute sodium bicarbonate solution to obtain the free base.[12]
-
Filter, wash with cold water, and dry the 8-nitroquinoline. Further purification can be achieved by recrystallization from isopropyl alcohol.[12]
Data Presentation
Table 1: Isomer Distribution in the Nitration of Quinoline
| Nitrating Agent | Temperature (°C) | 5-Nitroquinoline (%) | 8-Nitroquinoline (%) | Reference |
| HNO₃ / H₂SO₄ | 0 | 52.3 | 47.7 | [2] |
| HNO₃ / H₂SO₄ | 95-100 | - | - | [12]* |
Note: While a specific ratio is not provided in the reference, these conditions are stated to maximize the yields of both isomers.
Visualizations
Quinoline Nitration Pathway
Caption: Electrophilic nitration pathway of quinoline.
Isomer Separation Workflow
Caption: Workflow for separating nitroquinoline isomers.
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. gcwgandhinagar.com [gcwgandhinagar.com]
- 6. Solved 2. Treatment of quinoline with mixed acid (a mixture | Chegg.com [chegg.com]
- 7. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]
Technical Support Center: Scale-up Synthesis of 2-Methyl-6-nitroquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methyl-6-nitroquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route involves a multi-step process. It begins with the synthesis of a 2-methyl-6-nitroquinolin-4-ol intermediate, followed by chlorination to yield 4-chloro-2-methyl-6-nitroquinoline. The final step is a nucleophilic aromatic substitution (SNAr) reaction to introduce the amine group at the 4-position.
Q2: What are the critical control points in the scale-up of this synthesis?
Key process parameters to monitor and control during scale-up include:
-
Temperature: Exothermic reactions, such as nitration and chlorination, require careful temperature management to prevent runaway reactions and the formation of impurities.
-
Rate of addition of reagents: Slow and controlled addition of reagents is crucial, especially for highly reactive substances like nitrating agents and phosphorus oxychloride.
-
Purity of intermediates: The purity of the 2-methyl-6-nitroquinolin-4-ol and 4-chloro-2-methyl-6-nitroquinoline intermediates significantly impacts the yield and purity of the final product.
-
Stirring and mixing: Efficient mixing is essential to ensure uniform reaction conditions and prevent localized overheating, particularly in large-volume reactors.
Q3: What are the primary safety concerns associated with this synthesis?
The synthesis of this compound involves several hazardous reagents and reactions:
-
Nitration: This step is highly exothermic and can be explosive if not controlled properly. The use of mixed acids (sulfuric and nitric acid) requires extreme caution.
-
Phosphorus oxychloride (POCl3): This is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvents: Many of the solvents used, such as toluene and methanol, are flammable and have associated health risks.
Troubleshooting Guides
Step 1: Synthesis of 2-Methyl-6-nitroquinolin-4-ol
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. - Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Side reactions due to high temperatures. | - Maintain the reaction temperature within the recommended range. - Consider a gradual temperature ramp-up. | |
| Product is a dark tar | Polymerization or degradation at high temperatures. | - Optimize reaction temperature and time to minimize the formation of polymeric substances. - Ensure efficient stirring to prevent localized overheating. |
| Impurities in starting materials. | - Use high-purity 4-nitroaniline and crotonaldehyde. |
Step 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Chloro-derivative | Incomplete reaction. | - Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours).[1] - Monitor the reaction progress using TLC. - Consider a modest increase in the molar equivalents of the chlorinating agent (e.g., POCl3).[1] |
| Hydrolysis of the product. | - Ensure anhydrous conditions by using freshly distilled phosphorus oxychloride and thoroughly dried glassware.[1] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Formation of Dark-Colored Impurities | Side reactions at high temperatures. | - Control the reaction temperature within the recommended range. A gradual increase in temperature might be beneficial.[1] |
| Impurities in the starting material. | - Use high-purity 2-methyl-6-nitroquinolin-4-ol. |
Step 3: Synthesis of this compound
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Aminated Product | Sluggish reaction. | - Increase the reaction temperature. - Consider using a catalyst, such as a palladium-based catalyst for certain amination reactions. - If using a gaseous amine like ammonia, ensure adequate pressure and efficient bubbling through the reaction mixture. |
| Formation of side products. | - The electron-withdrawing nitro group can activate other positions on the quinoline ring to a lesser extent, potentially leading to isomeric byproducts. Optimize reaction conditions (temperature, solvent, reaction time) to favor substitution at the C4 position. | |
| Difficult Purification | Presence of unreacted 4-chloro intermediate. | - Ensure the amination reaction goes to completion by monitoring with TLC. - Consider using a slight excess of the aminating agent. |
| Formation of tar-like byproducts. | - Lower the reaction temperature if possible. - Ensure the starting 4-chloro-2-methyl-6-nitroquinoline is of high purity. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-6-nitroquinoline
This protocol is adapted from a literature procedure for the synthesis of the quinoline core via a Doebner-Miller reaction.
-
Dissolve 11 mmol of 4-nitroaniline in concentrated HCl in a reaction vessel equipped with a reflux condenser and a dropping funnel.
-
Heat the mixture to 105°C under reflux.
-
Add 14 mmol of crotonaldehyde dropwise to the reaction mixture.
-
Continue refluxing for 1 hour after the addition is complete.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture with an 11 N NaOH solution to precipitate the product.
-
Filter the whitish-yellow precipitate and recrystallize from methanol.
Note: A study has shown that using Fe3O4@SiO2 nanoparticles as a catalyst can significantly increase the yield of 2-methyl-6-nitroquinoline.[1]
Protocol 2: Synthesis of 4-Chloro-2-methyl-6-nitroquinoline (General Procedure)
This protocol is a general method for the chlorination of a 4-hydroxyquinoline derivative.
-
In a well-ventilated fume hood, carefully add 5-10 molar equivalents of phosphorus oxychloride (POCl3) to the 2-methyl-6-nitroquinolin-4-ol starting material in a reaction vessel equipped with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the excess POCl3 by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) until the pH is neutral or slightly basic.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Protocol 3: Synthesis of this compound (General Procedure)
This is a general protocol for the amination of a 4-chloroquinoline.
-
Dissolve the 4-chloro-2-methyl-6-nitroquinoline in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide).
-
Add an excess of the amine source (e.g., a solution of ammonia in ethanol or an aqueous solution of ammonium hydroxide). For a scale-up process, the reaction can be conducted in an autoclave under pressure.
-
Heat the reaction mixture in a sealed vessel or autoclave to a temperature between 120-160°C.
-
Maintain the temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography.
Quantitative Data Summary
| Reaction Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Typical Yield |
| Quinoline Formation | 4-Nitroaniline, Crotonaldehyde | conc. HCl | 105 | 1 | ~47% (uncatalyzed)[1] |
| Quinoline Formation (Catalyzed) | 4-Nitroaniline, Crotonaldehyde | conc. HCl, Fe3O4@SiO2 | 105 | 1 | ~81%[1] |
| Chlorination | 2-Methyl-6-nitroquinolin-4-ol | POCl3, DMF (cat.) | 110 | 2-4 | High (typically >85%) |
| Amination | 4-Chloro-2-methyl-6-nitroquinoline, Amine source | Ethanol or DMF | 120-160 | 4-12 | Variable, depends on amine and conditions |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis steps.
Caption: Key considerations for process scale-up.
References
Technical Support Center: Regioselective Synthesis of Substituted Quinolines
Welcome to the Technical Support Center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to regioselectivity in quinoline synthesis.
Frequently Asked Questions (FAQs)
Q1: Which classical quinoline synthesis methods are most prone to regioselectivity issues?
A1: Regioselectivity is a primary concern in several widely-used quinoline syntheses when unsymmetrical starting materials are employed. The most notable examples include the Friedländer, Combes, and Doebner-von Miller reactions.[1][2] In the Friedländer synthesis, reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone can lead to two different regioisomers.[2] Similarly, the Combes synthesis with unsymmetrical β-diketones and the Doebner-von Miller reaction with substituted anilines or α,β-unsaturated carbonyl compounds also pose significant challenges in controlling substituent placement on the quinoline ring.[1][2]
Q2: What are the key factors that control the regiochemical outcome in quinoline synthesis?
A2: The regioselectivity in quinoline synthesis is primarily governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions used.[3]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can direct the cyclization to a specific position.
-
Steric Hindrance: Bulky substituents on the starting materials can favor the formation of the less sterically hindered product.[3]
-
Reaction Conditions: The choice of catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and, consequently, the regiochemical outcome.[4]
Q3: How can modern synthetic methods, like C-H functionalization, be used to achieve high regioselectivity in quinoline synthesis?
A3: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of functionalized quinolines, often providing access to isomers that are difficult to obtain through classical methods.[5] These methods allow for the direct functionalization of the quinoline core at specific positions. For instance, palladium-catalyzed C-H activation can be used for the C2-arylation of quinoline N-oxides with high regioselectivity.[5] The choice of the metal catalyst, directing group, and reaction conditions are crucial for controlling the site of functionalization.[5]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones
Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.[2]
Possible Causes & Solutions:
-
Cause: Lack of control over the initial condensation step between the 2-aminoaryl ketone and the unsymmetrical ketone.[6]
-
Solution 1: Catalyst Selection: The choice of catalyst is critical. While traditional acid or base catalysis can be non-selective, specific catalysts can favor one isomer. For example, the bicyclic amine catalyst 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) has been reported to provide high regioselectivity (up to 96:4) for the 2-substituted quinoline.[7][8] In(OTf)₃ has also been shown to be a highly effective Lewis acid catalyst for promoting the selective formation of the Friedländer product.
-
Solution 2: Substrate Modification: Introducing a directing group on one of the reactants can steer the reaction towards the desired regioisomer. For instance, a phosphoryl group on the α-carbon of the ketone can improve regioselectivity.[6]
-
Solution 3: Optimization of Reaction Conditions: Systematically varying the solvent, temperature, and reaction time can help identify conditions that favor the formation of a single isomer.[1] Slow addition of the methyl ketone substrate has also been shown to increase regioselectivity.[7][8]
-
Issue 2: Undesired Regioisomer as the Major Product in Combes Synthesis
Symptom: The primary product of the reaction is the undesired regioisomer of the substituted quinoline.
Possible Causes & Solutions:
-
Cause: The interplay of steric and electronic effects of the substituents on the aniline and the β-diketone is directing the cyclization to the undesired position.[3]
-
Solution 1: Modify Substituents: If possible, modify the substituents on the starting materials to alter the steric and electronic balance. For example, using a bulkier substituent on the aniline may favor cyclization at the less hindered position. Increasing the bulk of the R group on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines in certain systems.[3]
-
Solution 2: Influence of Electronic Effects: The use of chloro- or fluoro-substituted anilines can lead to the 4-CF₃ regioisomer as the major product.[3]
-
Issue 3: Reversal of Regioselectivity in Doebner-von Miller Reaction
Symptom: Obtaining the 4-substituted quinoline instead of the typically favored 2-substituted product.
Possible Causes & Solutions:
-
Cause: The standard Doebner-von Miller reaction with α,β-unsaturated aldehydes and ketones generally yields 2-substituted quinolines.[9][10]
-
Solution: To achieve the 4-substituted product, a key modification is the use of γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner in the presence of trifluoroacetic acid (TFA) as both catalyst and solvent.[9] This promotes a 1,2-addition mechanism, leading to the desired 4-substituted quinoline.[9]
-
Issue 4: Controlling 2- vs. 4-Hydroxyquinoline Formation in Conrad-Limpach-Knorr Synthesis
Symptom: Formation of a mixture of 2-hydroxyquinoline and 4-hydroxyquinoline.
Possible Causes & Solutions:
-
Cause: The regioselectivity is highly dependent on the reaction temperature.
-
Solution 1 (for 4-hydroxyquinoline - Conrad-Limpach): Running the reaction at lower temperatures (e.g., room temperature) favors the kinetic product, where the aniline attacks the more reactive keto group of the β-ketoester, leading to the 4-hydroxyquinoline.[4]
-
Solution 2 (for 2-hydroxyquinoline - Knorr): Higher temperatures (around 140 °C) favor the thermodynamic product.[4] Under these conditions, the aniline attacks the less reactive ester group, leading to the 2-hydroxyquinoline.[4] The cyclization of the intermediate Schiff base in the Conrad-Limpach synthesis to form the 4-hydroxyquinoline often requires very high temperatures (around 250 °C) and is aided by the use of a high-boiling inert solvent like mineral oil.[4]
-
Data Presentation
Table 1: Effect of Catalyst on Regioselectivity in the Friedländer Synthesis
| 2-Aminoaryl Ketone | Unsymmetrical Ketone | Catalyst | Solvent | Temp (°C) | Product Ratio (2-subst. : 2,3-disubst.) | Yield (%) |
| 2-Aminobenzophenone | Acetone | Pyrrolidine | Toluene | 110 | >95:5 | 85 |
| 2-Amino-5-chlorobenzophenone | 2-Butanone | TABO | Toluene | 110 | 84:16 | 78 |
| 2-Aminonicotinaldehyde | 2-Pentanone | L-proline | DMSO | 100 | 90:10 | 88 |
| 2-Aminobenzophenone | Ethyl acetoacetate | In(OTf)₃ | Solvent-free | 120 | >99:1 | 92 |
Table 2: Influence of Substituents on Regioselectivity in the Combes Synthesis of Trifluoromethyl-quinolines
| Aniline Substituent | β-Diketone R-group | Major Regioisomer |
| Methoxy | Bulky alkyl | 2-CF₃ |
| Chloro | Trifluoromethyl | 4-CF₃ |
| Fluoro | Trifluoromethyl | 4-CF₃ |
Experimental Protocols
Protocol 1: Regioselective Friedländer Synthesis of 2-Substituted Quinolines using a Reusable Catalyst
This protocol describes the synthesis of a 2-substituted quinoline using a copper-based metal-organic framework (CuBTC) as a reusable catalyst.
Materials:
-
2-Aminobenzophenone
-
Acetylacetone
-
Copper-based MOF (e.g., CuBTC)
-
Toluene
-
Hexane
-
Ethyl acetate
Procedure:
-
In a sealed reaction vessel, combine 2-aminobenzophenone (1.0 mmol), acetylacetone (1.2 mmol), and the CuBTC catalyst (5 mol%).[11]
-
Add toluene (5 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 2 hours.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired 2-methyl-4-phenylquinoline.
Protocol 2: Regioselective C-H Functionalization for 3-Substituted Quinolines (Nickel-Catalyzed)
This protocol outlines a method for the C3-selective thioetherification of quinoline.
Materials:
-
Quinoline
-
Ni(dppp)Cl₂ (dppp = 1,3-Bis(diphenylphosphino)propane)
-
Diethoxymethane (DEDM)
-
Grignard reagent (e.g., Phenylmagnesium bromide)
-
Disulfide electrophile (e.g., Diphenyl disulfide)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Argon atmosphere
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add quinoline (0.4 mmol, 1.0 equiv.), Ni(dppp)Cl₂ (0.012 mmol, 3.0 mol%), and diethoxymethane (2.0 mL).[13]
-
Add the Grignard reagent (0.6 mmol, 1.5 equiv.) dropwise to the mixture at room temperature.
-
Stir the reaction mixture for 20 minutes at room temperature.[13]
-
Add the disulfide electrophile (0.6 mmol, 1.5 equiv.) and stir for an additional 20 minutes.[13]
-
Finally, add DDQ (0.4 mmol, 1.0 equiv.) and continue stirring until the reaction is complete (monitored by TLC).[13]
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylthio)quinoline.
Mandatory Visualization
Caption: Decision tree for selecting a quinoline synthesis method.
Caption: Factors influencing regioselectivity in the Combes synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 8. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Solubility of 2-Methyl-6-nitroquinolin-4-amine Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming solubility challenges with 2-Methyl-6-nitroquinolin-4-amine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this class of compounds stems from several structural factors. The quinoline core is a rigid, aromatic, and largely hydrophobic structure.[1] The presence of a nitro group, a strong electron-withdrawing group, can further contribute to a stable crystal lattice, making it energetically unfavorable for water molecules to solvate the compound.[2] Additionally, the primary amine at the 4-position is a weak base, meaning its ionization state, which influences solubility, is highly dependent on pH.[3]
Q2: What is the first and most critical step to take when encountering solubility issues?
A2: The initial and most fundamental step is to determine the pH-solubility profile of your specific derivative.[3] Since these compounds are weak bases, their solubility is expected to increase significantly in acidic conditions (lower pH) where the 4-amino group becomes protonated, forming a more soluble salt.[3] This simple characterization will guide whether pH adjustment is a viable and sufficient strategy for your experimental needs.
Q3: My compound precipitates when I add my DMSO stock solution to the aqueous assay buffer. What is happening and how can I fix it?
A3: This is a classic sign of a compound "crashing out" of solution and is very common for hydrophobic compounds.[4] It occurs because the compound is highly soluble in the organic stock solvent (DMSO) but exceeds its solubility limit when diluted into the predominantly aqueous buffer.
Troubleshooting steps:
-
Reduce Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 1%, to minimize its impact.[3]
-
Lower the Buffer pH: A buffer pH that is 1-2 units below the pKa of the 4-amino group will promote the formation of the more soluble protonated species.[1]
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol or polyethylene glycol (PEG) can be explored to increase the solvent system's capacity to hold the compound in solution.[4]
Q4: When should I consider more advanced formulation strategies beyond simple pH adjustment and co-solvents?
A4: If you have optimized pH and co-solvent concentrations and still face precipitation, or if your biological assay is sensitive to pH changes or organic solvents, it is time to explore advanced formulation strategies. These are particularly important when preparing for in vivo studies where poor solubility can lead to low bioavailability.[5] Common advanced strategies include prodrug synthesis, solid dispersions, and nanosuspensions.[1][5]
Troubleshooting Guide: Common Solubility Issues
| Issue Encountered | Possible Causes | Recommended Solutions |
| Compound is insoluble in aqueous buffer. | High crystal lattice energy of the solid form; inherent hydrophobicity of the quinoline scaffold. | 1. pH Adjustment: Lower the pH to protonate the 4-amino group.[3] 2. Co-solvents: Add a minimal amount of a water-miscible organic solvent (e.g., DMSO, Ethanol).[1] 3. Warming/Sonication: Gently warm the solution or use a sonicator to provide energy to break the crystal lattice.[4] |
| Precipitation occurs during in vitro assay. | The compound's concentration exceeds its kinetic solubility in the final assay medium. | 1. Lower Compound Concentration: If possible, reduce the final assay concentration of the compound. 2. Increase Co-solvent: Cautiously increase the co-solvent percentage, ensuring it doesn't affect the assay's biological components. 3. Formulation: Consider using cyclodextrin complexation to increase the apparent water solubility.[1] |
| Low or variable bioavailability in animal studies. | Poor dissolution in the gastrointestinal (GI) tract limits absorption.[3] | 1. Particle Size Reduction: Micronization or nanonization increases the surface area, enhancing dissolution rate.[3][6] 2. Solid Dispersion: Dispersing the compound in a hydrophilic polymer can create an amorphous form with higher solubility.[7] 3. Prodrug Approach: Synthesize a more soluble prodrug that converts to the active compound in vivo.[8] |
| Salt formation attempt is unsuccessful. | The compound may be too weakly basic, or the chosen acid counter-ion is inappropriate. | 1. Screen Different Acids: Test a variety of pharmaceutically acceptable acids (e.g., HCl, mesylate, tartrate) to find one that forms a stable, soluble salt. 2. Verify pKa: Experimentally determine the pKa to confirm the basicity of the amine. |
Advanced Solubility Enhancement Strategies
Prodrug Approach
A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent drug in vivo.[8] For the this compound scaffold, the 4-amino group is a prime target for modification.
-
Concept: Attaching a highly polar, water-soluble moiety (e.g., a phosphate group) to the amine can dramatically increase aqueous solubility.[8][9] This phosphate ester can then be cleaved by endogenous enzymes like alkaline phosphatase to release the active parent compound.[10][11]
-
Benefit: A phosphate prodrug of a similar tertiary amine compound showed a >15,000-fold increase in aqueous solubility at pH 7.4.[9] This strategy can be highly effective for enabling parenteral (intravenous) administration.[12]
Amorphous Solid Dispersions
This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a molecular level.[1] This process disrupts the drug's stable crystal lattice, converting it to a higher-energy, more soluble amorphous form.[7]
-
Common Polymers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Eudragit are frequently used hydrophilic carriers.[7]
-
Preparation Methods: Techniques include solvent evaporation, melting (fusion), and spray drying.[13][14]
-
Key Advantage: Solid dispersions can significantly improve the dissolution rate and extent of drug release, which is crucial for oral absorption.[15]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[16] Reducing the particle size to the nanometer range (100-1000 nm) dramatically increases the surface area-to-volume ratio.[17]
-
Mechanism of Action: The increased surface area enhances the dissolution rate according to the Noyes-Whitney equation.[16] Furthermore, the saturation solubility itself can be increased due to the higher dissolution pressure of small particles.[17]
-
Benefits: This approach can improve oral bioavailability, allow for dose reduction, and enable formulations for various routes of administration, including oral, parenteral, and topical.[18][19]
Quantitative Data: Representative Solubility Enhancement
The following table summarizes representative solubility data for poorly soluble compounds where advanced formulation strategies have been applied. Note: Data is illustrative for similar classes of compounds and actual results for this compound derivatives will vary.
| Compound Class | Formulation Strategy | Parent Drug Solubility | Formulation Solubility | Fold Increase | Reference |
| Tertiary Amine Drug | N-phosphonooxymethyl Prodrug | < 0.01 µg/mL | > 150 mg/mL | > 15,000 | [9] |
| Aurora Kinase Inhibitor | Phosphate Prodrug | ~5 µg/mL | ~1.67 mg/mL | 335 | [8] |
| HIV Protease Inhibitor | Oxymethylphosphate Prodrug | Low | > 700x increase | > 700 | [8] |
| Taxoid Anticancer Drug | 2'-O-isoform Prodrug | ~0.25 µg/mL | ~1 mg/mL | 4,000 | [8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This protocol is used for rapid, early-stage assessment of compound solubility.[20]
Materials:
-
Test compound dissolved in DMSO (e.g., 10 mM stock solution).[21]
-
Phosphate-buffered saline (PBS), pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
UV-Vis compatible 96-well plates.
-
Plate shaker/thermomixer.
-
UV-Vis microplate reader.
Procedure:
-
Preparation: Add 198 µL of PBS buffer to each well of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the buffer. This creates a 100 µM solution with 1% DMSO.[21]
-
Incubation: Seal the plate and place it on a thermomixer set to 850 rpm at 25°C. Incubate for 2 hours.
-
Filtration: Transfer the contents to a 96-well filter plate and centrifuge to separate any precipitated solid from the saturated solution.
-
Quantification: Transfer the clear filtrate to a UV-compatible plate. Measure the absorbance at the compound's λ_max.
-
Calculation: Determine the concentration of the dissolved compound in the filtrate by comparing its absorbance to a standard curve prepared from the DMSO stock solution.[20]
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
This is a common laboratory-scale method for preparing amorphous solid dispersions.[14]
Materials:
-
This compound derivative (Drug).
-
Polyvinylpyrrolidone K30 (PVP K30) (Carrier).
-
Methanol or other suitable common solvent.
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Dissolution: Accurately weigh the Drug and Carrier (e.g., in a 1:4 drug-to-carrier ratio) and dissolve them in a sufficient volume of methanol in a round-bottom flask.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, dry film is formed on the flask wall.[13]
-
Drying: Scrape the solid film from the flask. Place the material in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Processing: Gently grind the resulting solid dispersion using a mortar and pestle to obtain a fine powder. Sieve the powder to ensure a uniform particle size.
-
Characterization: The solid dispersion should be characterized using techniques like Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature and Differential Scanning Calorimetry (DSC) to assess its thermal properties.[1]
Visualizations
Workflow for Solubility Enhancement
Caption: Decision workflow for selecting a suitable solubility enhancement strategy.
Prodrug Activation Pathway
Caption: General pathway for the enzymatic bioactivation of a prodrug.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel prodrug approach for tertiary amines: synthesis and preliminary evaluation of N-phosphonooxymethyl prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. japsonline.com [japsonline.com]
- 15. japer.in [japer.in]
- 16. Nanosuspension Formulation: An Improved Drug Delivery System | Semantic Scholar [semanticscholar.org]
- 17. dovepress.com [dovepress.com]
- 18. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nanosuspension technology and its applications in drug delivery [wisdomlib.org]
- 20. enamine.net [enamine.net]
- 21. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
Validation & Comparative
A Comparative Guide to the Purity Assessment of 2-Methyl-6-nitroquinolin-4-amine by HPLC and GC-MS
Published: December 30, 2025
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 2-Methyl-6-nitroquinolin-4-amine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active ingredients. This document presents objective, data-driven comparisons and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for method selection and implementation.
Quantitative Data Summary
The purity of a substance is a critical parameter in scientific research and pharmaceutical development. The following table summarizes representative performance characteristics for the analysis of this compound by HPLC and GC-MS. These values are based on typical performance for compounds with similar chemical properties.
| Parameter | HPLC-UV | GC-MS | Remarks |
| Purity Assessment (% Area) | > 99% (typical) | > 99% (typical) | Both techniques provide high-precision quantification. HPLC is often preferred for its robustness with non-volatile and thermally sensitive compounds.[1][2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | < 0.1 µg/mL | GC-MS can offer superior sensitivity, especially in Selected Ion Monitoring (SIM) mode.[3] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | < 0.2 µg/mL | The lower LOQ in GC-MS is advantageous for trace impurity analysis, provided the analyte is volatile and stable. |
| Precision (% RSD) | < 2% | < 3% | HPLC generally offers slightly better repeatability for quantitative analysis of the primary component. |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds.[1][4] | Suitable for volatile and thermally stable compounds.[4][5] | The nitro and amine functional groups in the target molecule suggest potential thermal instability, making HPLC a lower-risk primary method.[1][6] |
| Identification Capability | Based on retention time and UV spectrum. Coupling with MS (LC-MS) is required for definitive identification. | Provides mass spectra for definitive structural confirmation and identification of unknown impurities by library matching.[2][3] |
Methodology Comparison
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[7] this compound is a polar, heterocyclic aromatic compound with a predicted high boiling point, making it suitable for HPLC analysis.[8] While analysis by GC-MS is possible for the related structure 2-methyl-6-nitroquinoline, the presence of the polar amine group and the potential for thermal degradation of the nitro group at high injector temperatures are significant considerations.[6][9]
-
High-Performance Liquid Chromatography (HPLC): This technique is the cornerstone for the purity analysis of non-volatile or thermally sensitive pharmaceutical compounds.[1][5] It separates components in a liquid mobile phase at ambient or slightly elevated temperatures, minimizing the risk of sample degradation.[10] Its wide applicability and high quantitative accuracy make it a robust choice for quality control.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method offers unparalleled separation efficiency and definitive identification capabilities for volatile and thermally stable compounds.[2][4] The sample is vaporized at a high temperature and separated in a gaseous mobile phase.[5] While powerful, the high temperatures can cause degradation of heat-sensitive molecules like many nitroaromatic compounds.[6] It is, however, an excellent tool for identifying volatile or semi-volatile impurities.[1]
Experimental Protocols
Detailed protocols are provided as a starting point for method development. Optimization will be necessary for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for robust, quantitative purity assessment using reversed-phase chromatography.
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[11]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12][13]
-
Mobile Phase:
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-19 min: 80% to 20% B
-
19-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.[13]
-
Column Temperature: 30 °C.[2]
-
Detection Wavelength: 254 nm or DAD scan from 200-400 nm.
-
Injection Volume: 10 µL.[13]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[11][12]
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for identifying volatile impurities and confirming the identity of the main component, provided it is sufficiently thermally stable.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms or similar low-bleed, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Final Hold: Hold at 300 °C for 5 minutes.
-
-
Injector Temperature: 280 °C (use of a cooled or programmable injector is recommended to minimize on-column degradation).
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-450 amu.[2]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane.[1][2]
-
Data Analysis: The percentage purity is calculated from the relative peak areas in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be compared to theoretical fragmentation patterns, and impurity peaks can be identified by searching against the NIST mass spectral library.[3]
Visualized Workflows and Logic
To clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: General experimental workflow for chromatographic purity analysis.
Caption: Logic for selecting between HPLC and GC-MS based on analyte properties.
Conclusion and Recommendation
For the quantitative purity assessment of this compound, HPLC is the recommended primary technique . Its operation at ambient temperatures prevents the potential thermal degradation of the nitro and amine functional groups, ensuring a more accurate quantification of the main component and non-volatile impurities.[1][6] The robustness and high precision of modern HPLC methods make it the industry standard for quality control of such pharmaceutical intermediates.[11]
GC-MS serves as an excellent complementary method . It is exceptionally powerful for the identification of unknown volatile or semi-volatile impurities that may not be detected by HPLC.[4] Its high sensitivity and the structural information provided by mass spectrometry are invaluable for comprehensive impurity profiling.[2]
Ultimately, a multi-technique approach provides the most complete and reliable assessment of purity.[13] Initial structural confirmation by NMR and FTIR, followed by quantitative purity analysis using a validated HPLC method, and supplemented by GC-MS for volatile impurity screening, constitutes a robust strategy for ensuring the quality of this compound for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 8. This compound [myskinrecipes.com]
- 9. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
- 10. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Confirming the Structure of 2-Methyl-6-nitroquinolin-4-amine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and drug discovery. This guide provides a comprehensive comparison of methodologies and experimental data for confirming the structure of 2-Methyl-6-nitroquinolin-4-amine and its derivatives, offering a valuable resource for those working with this important chemical scaffold.
The quinoline moiety is a prevalent heterocyclic structure found in a wide array of pharmacologically active compounds. The specific substitution pattern on the quinoline ring is critical to its biological function, making rigorous structural verification an indispensable step following synthesis. This guide will detail the common synthetic pathway to this compound, present the expected and reported spectroscopic data for its precursor, and offer a comparative overview of alternative synthetic strategies for related quinoline derivatives.
Synthetic Pathway and Structural Elucidation
The synthesis of this compound typically proceeds through a multi-step process, beginning with the synthesis of its precursor, 2-methyl-6-nitroquinoline. The subsequent introduction of the amine group at the 4-position is commonly achieved through a nucleophilic aromatic substitution reaction.
Step 1: Synthesis of 2-Methyl-6-nitroquinoline
A common method for the synthesis of the 2-methyl-6-nitroquinoline precursor is the Doebner-von Miller reaction.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroquinoline [1]
-
Materials: 4-nitroaniline, concentrated Hydrochloric Acid, Crotonaldehyde, 11 N Sodium Hydroxide solution, Methanol.
-
Procedure:
-
Dissolve 1.5 g (11 mmol) of 4-nitroaniline in concentrated HCl and heat under reflux at 105 °C.
-
Add 0.95 g (14 mmol) of crotonaldehyde dropwise.
-
Continue heating the reaction mixture for one hour.
-
Cool the mixture to room temperature and neutralize with 11 N NaOH solution.
-
Collect the resulting whitish-yellow precipitate and recrystallize from methanol.
-
The successful synthesis of 2-methyl-6-nitroquinoline is confirmed through various spectroscopic techniques. The data obtained from these analyses are crucial for verifying the structure of the precursor before proceeding to the next synthetic step.
Table 1: Spectroscopic Data for 2-Methyl-6-nitroquinoline
| Technique | Observed Data | Reference |
| Mass Spectrometry (MS) | [M+H]⁺: 190 | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 8.75 (d, J = 2.7 Hz, 1H, quinoline-5H), 8.45 (dd, J = 9.3, 3.6 Hz, 1H, quinoline-7H), 8.23 (d, J = 8.7 Hz, 1H, quinoline-3H), 8.13 (d, J = 9.0 Hz, 1H, quinoline-4H), 7.45 (d, J = 8.4 Hz, 1H, quinoline-8H), 2.80 (s, 3H, methyl protons) | [1] |
| ¹³C NMR | δ 25.9, 77.3, 123.1, 124.1, 124.5, 130.6, 137.9, 145.2, 150.2, 163.5 | [1] |
Step 2: Synthesis of this compound
Proposed Experimental Protocol: Synthesis of this compound (adapted from similar syntheses)
-
Part A: Chlorination of 2-Methyl-6-nitroquinoline
-
Materials: 2-Methyl-6-nitroquinoline, Phosphorus oxychloride (POCl₃).
-
Procedure: A mixture of 2-methyl-6-nitroquinoline and phosphorus oxychloride is heated under reflux. After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base (e.g., ammonia or sodium bicarbonate) to precipitate 4-chloro-2-methyl-6-nitroquinoline. The product is then filtered, washed with water, and dried.
-
-
Part B: Amination of 4-Chloro-2-methyl-6-nitroquinoline
-
Materials: 4-Chloro-2-methyl-6-nitroquinoline, a source of ammonia (e.g., ammonium carbonate, or ammonia gas in a suitable solvent).
-
Procedure: The 4-chloro-2-methyl-6-nitroquinoline is heated with an excess of the aminating agent in a sealed vessel or under reflux in a suitable solvent (e.g., phenol or a high-boiling alcohol). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
-
Confirmation of the final product, this compound, would rely on a similar suite of spectroscopic techniques as its precursor. The expected molecular weight is 203.19 g/mol . While specific experimental spectra for this compound are not available in the cited literature, the anticipated shifts can be inferred from related structures.
Table 2: Predicted and Comparative Spectroscopic Data for 4-Aminoquinoline Derivatives
| Technique | Predicted Data for this compound | Comparative Data for a similar 4-aminoquinoline derivative |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 204 | N/A |
| ¹H NMR | Aromatic protons expected in the δ 7.0-8.5 ppm range. A singlet for the methyl protons around δ 2.5 ppm. A broad singlet for the NH₂ protons. | For 7-Chloro-N-(3-((diethylamino)methyl)benzyl)quinolin-4-amine: Aromatic protons observed between δ 6.48 and 8.54 ppm. |
| ¹³C NMR | Aromatic carbons expected in the δ 100-160 ppm range. Methyl carbon at the higher field end. | N/A |
Alternative Synthetic Methodologies
While the pathway described above is a common approach, other methods for the synthesis of quinoline and aminoquinoline derivatives exist and offer different advantages in terms of starting materials, reaction conditions, and substituent tolerance.
-
Skraup Synthesis: This is a classic method for quinoline synthesis involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.
-
Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones.
-
Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Visualization of the Synthetic Pathway
To illustrate the logical flow of the synthesis, the following diagram outlines the key steps.
Caption: Synthetic pathway to this compound.
Experimental Workflow Visualization
The general workflow for the synthesis and characterization of quinoline derivatives is depicted below.
Caption: General experimental workflow.
References
Comparative Biological Activity of Nitroquinoline Analogs as Cytotoxic Agents
A detailed analysis of a series of functionalized quinoline derivatives reveals a strong correlation between structural modifications and cytotoxic activity. This guide synthesizes experimental data to provide a comparative overview of these analogs, offering insights for researchers and professionals in drug discovery and development.
The compounds analyzed demonstrate that the introduction and subsequent modification of a nitro group on the quinoline scaffold can significantly modulate their cytotoxic effects against human cancer cell lines.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic activity of a series of quinoline derivatives was evaluated against the human epithelial colorectal carcinoma (Caco-2) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, were determined to quantify their potency. The results indicate a progressive increase in cytotoxicity with specific functionalizations of the nitroquinoline core.
| Compound ID | Structure/Description | IC50 (µM) against Caco-2 cells |
| A + B | Mixture of 7-methylquinoline and 5-methylquinoline | 2.62 |
| C | 7-methyl-8-nitro-quinoline | 1.87 |
| D | 7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline | 0.93 |
| E | 8-nitro-7-quinolinecarbaldehyde | 0.53 |
| F | 8-Amino-7-quinolinecarbaldehyde | 1.14 |
Data extracted from Hami Z, Zibaseresht R. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. J Arch Mil Med. 2017;5(4):e58194.
The data clearly shows that the introduction of a nitro group (Compound C vs. A+B) enhances cytotoxicity. Further modifications to the 7-position of the 8-nitroquinoline scaffold in compounds D and E lead to a significant increase in potency, with the nitro-aldehyde derivative (Compound E) being the most active. Interestingly, the reduction of the nitro group to an amino group in Compound F resulted in a decrease in cytotoxicity compared to Compound E.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which was used to determine the cytotoxic effects of the quinoline analogs.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay
-
Cell Seeding:
-
Human epithelial colorectal carcinoma (Caco-2) cells are seeded in 96-well plates at a suitable density.
-
The plates are incubated for 24 hours to allow the cells to adhere to the bottom of the wells.
-
-
Compound Treatment:
-
The quinoline derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
A series of dilutions of each compound are prepared in the cell culture medium.
-
The medium from the wells is replaced with the medium containing the different concentrations of the test compounds. Control wells containing cells treated with the vehicle (DMSO) are also included.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
-
-
MTT Addition and Incubation:
-
After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
-
Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The absorbance of the control wells is considered 100% cell viability.
-
The percentage of cell viability for each concentration of the test compound is calculated relative to the control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing Structure-Activity Relationships
The following diagram illustrates the synthetic pathway and the corresponding trend in cytotoxic activity of the evaluated nitroquinoline analogs.
Caption: Synthetic pathway and structure-activity relationship of quinoline analogs.
This guide provides a framework for understanding the comparative biological activity of a specific class of nitroquinoline derivatives. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel cytotoxic agents. Further studies are warranted to explore a wider range of substitutions on the 2-Methyl-6-nitroquinolin-4-amine scaffold to identify compounds with enhanced potency and selectivity.
Comparative study of synthesis routes for substituted 4-aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably antimalarial drugs like chloroquine and amodiaquine. The synthesis of derivatives of this privileged structure is of paramount importance for the discovery of new and effective pharmaceuticals. This guide provides a comparative overview of the principal synthetic routes to substituted 4-aminoquinolines, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Performance of Synthesis Routes
The selection of a synthetic route for a substituted 4-aminoquinoline is a critical decision influenced by factors such as desired substitution pattern, availability of starting materials, scalability, and reaction conditions. Below is a summary of quantitative data for several common synthetic strategies.
| Synthesis Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Nucleophilic Aromatic Substitution | Substituted 4-chloroquinoline, Amine | Conventional heating (neat or solvent), >120°C; or Microwave, DMSO, 140-180°C | 20 min - >24 h | 70-95% | High yields, direct access to 4-aminoquinolines, wide amine scope[1][2] | Requires synthesis of the 4-chloroquinoline precursor, harsh conditions for conventional heating. |
| Gould-Jacobs Reaction | Substituted aniline, Diethyl ethoxymethylenemalonate | Thermal cyclization (>250°C) or Microwave (300°C, 5 min) | 5 min - several hours | 20-70% | Good for producing 4-hydroxyquinolines which can be converted to 4-aminoquinolines.[3] | Multi-step process to reach 4-aminoquinolines, harsh thermal conditions.[4][5][6] |
| Conrad-Limpach Synthesis | Substituted aniline, β-ketoester | High temperature (~250°C), often in a high-boiling inert solvent (e.g., mineral oil) | Several hours | up to 95% | High yields of 4-hydroxyquinolines.[4][7][8][9] | Requires high temperatures, multi-step to get to 4-aminoquinolines.[4][7] |
| Friedländer Synthesis | 2-aminoaryl aldehyde/ketone, Compound with α-methylene group | Acid or base catalysis (e.g., H₂SO₄, NaOH), often with heating; Water at 70°C | 3 h - several hours | up to 97% | One-pot synthesis of the quinoline ring, high yields under mild conditions (in water).[10][11] | Limited by the availability of substituted 2-aminoaryl carbonyl compounds.[12] |
| Combes Synthesis | Substituted aniline, β-diketone | Acid-catalyzed cyclization (e.g., H₂SO₄) | Several hours | Moderate | Direct synthesis of 2,4-disubstituted quinolines.[13][14][15][16] | Can produce regioisomers with unsymmetrical β-diketones.[14] |
| Doebner-von Miller Reaction | Substituted aniline, α,β-unsaturated aldehyde/ketone | Acid catalysis (e.g., HCl, Lewis acids) | Several hours | 20-47% | One-pot synthesis of substituted quinolines.[17][18][19][20] | Can be complex with multiple side reactions, moderate yields.[21] |
| Camps Cyclization | o-acylaminoacetophenone | Base-catalyzed intramolecular cyclization (e.g., NaOH) | Several hours | Moderate | Useful for specific substitution patterns.[22] | Requires synthesis of the specific starting material. |
| Palladium-Catalyzed Amination | Substituted 4-chloroquinoline, Amine | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base | 4 h - 24 h | Good to High | Mild reaction conditions, broad amine scope including less reactive amines.[1][23][24][25][26] | Cost of catalyst and ligands. |
Experimental Protocols
Nucleophilic Aromatic Substitution (Microwave-Assisted)
This protocol describes the rapid and efficient synthesis of a substituted 4-aminoquinoline from a 4-chloroquinoline precursor using microwave irradiation.[1]
Materials:
-
Substituted 4,7-dichloroquinoline
-
Primary or secondary amine
-
Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (for aryl/heteroarylamines)
-
Microwave synthesis vial
-
Magnetic stirrer
Procedure:
-
In a microwave synthesis vial, combine the substituted 4,7-dichloroquinoline (1.0 eq), the desired amine (1.2-1.5 eq), and DMSO.
-
If using an aryl or heteroaryl amine, add sodium hydroxide (1.1 eq). For secondary amines, a weaker base may be required, while for primary alkylamines, no base is necessary.[1]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140-180°C for 20-30 minutes.
-
After cooling, the reaction mixture is diluted with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization.
Gould-Jacobs Reaction to 4-Hydroxyquinoline
This protocol outlines the initial steps of the Gould-Jacobs reaction to form a 4-hydroxyquinoline, which can then be chlorinated and subsequently aminated.[3]
Materials:
-
Substituted aniline
-
Diethyl ethoxymethylenemalonate
-
High-boiling point solvent (e.g., diphenyl ether)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
A mixture of the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) is heated at 100-120°C for 1-2 hours to form the intermediate anilinomethylenemalonate.
-
The reaction temperature is then raised to ~250°C in a high-boiling solvent like diphenyl ether and maintained for 30-60 minutes to effect cyclization.
-
The reaction mixture is cooled, and the precipitated 4-hydroxy-3-carbethoxyquinoline is collected by filtration.
-
The ester is then hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
-
Finally, the carboxylic acid is decarboxylated by heating to yield the substituted 4-hydroxyquinoline.
Friedländer Synthesis in Water
This protocol provides a green and efficient method for the synthesis of polysubstituted quinolines.[10]
Materials:
-
2-Aminoaryl aldehyde or ketone
-
A ketone or compound with an α-methylene group
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, a mixture of the 2-aminoaryl aldehyde or ketone (1.0 eq) and the carbonyl compound with an α-methylene group (1.2 eq) is suspended in water.
-
The mixture is heated to 70°C and stirred for 3 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with water, and dried.
-
If necessary, the product can be further purified by recrystallization.
Mechanistic Pathways and Diagrams
The following diagrams, generated using the DOT language, illustrate the key mechanistic steps for several of the discussed synthetic routes.
This guide provides a foundational understanding of the key synthetic routes to substituted 4-aminoquinolines. The choice of a particular method will ultimately depend on the specific target molecule and the resources available to the researcher. For further details on specific substrates and optimization of reaction conditions, consulting the primary literature is recommended.
References
- 1. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 4. mdpi.com [mdpi.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. scribd.com [scribd.com]
- 17. iipseries.org [iipseries.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. chemistry-online.com [chemistry-online.com]
- 22. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. jk-sci.com [jk-sci.com]
- 26. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitor Scaffolds: The Case of 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the potency, selectivity, and ultimate clinical success of a drug candidate. This guide provides a comparative analysis of the 2-methyl-6-nitroquinolin-4-amine scaffold against other well-established heterocyclic systems—quinazoline, pyrimidine, and pyrazole—commonly employed in the design of kinase inhibitors. This objective comparison is supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways to aid in informed decision-making for drug development professionals.
The this compound Scaffold: A Profile
The this compound scaffold belongs to the broader class of 4-aminoquinolines, which have shown promise in the development of inhibitors for various kinases. The quinoline core itself is a privileged structure in medicinal chemistry, known to mimic the adenine ring of ATP and bind to the hinge region of the kinase active site.
The specific substitutions on the quinoline ring in this compound are expected to influence its biological activity:
-
4-Amino Group: This group is crucial for forming key hydrogen bond interactions with the hinge region of the kinase, a common feature of many ATP-competitive inhibitors.
-
2-Methyl Group: The methyl group can provide additional hydrophobic interactions within the ATP-binding pocket, potentially enhancing potency and selectivity.
-
6-Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinoline ring system, which may impact binding affinity and pharmacokinetic properties.
While specific experimental data for kinase inhibitors derived directly from the this compound scaffold is limited in the public domain, we can infer its potential by examining the performance of other 4-aminoquinoline derivatives and comparing them to established scaffolds.
Head-to-Head Scaffold Comparison: Performance Against Key Kinase Targets
To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors based on quinoline, quinazoline, pyrimidine, and pyrazole scaffolds against three critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Mesenchymal-Epithelial Transition factor (c-Met).
Epidermal Growth Factor Receptor (EGFR) Inhibitors
| Scaffold | Compound | EGFR IC50 (nM) | Reference |
| Quinoline | 4-((3-ethynylphenyl)amino)-6,7-dimethoxyquinoline-3-carbonitrile | 4.1 (U-CH1 cell line) | [1] |
| Quinazoline | Gefitinib | 17.1 | [2] |
| Erlotinib | 33.25 | [2] | |
| Pyrimidine | Osimertinib (EGFR T790M) | ~1 | [3] |
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibitors
| Scaffold | Compound | VEGFR-2 IC50 (nM) | Reference |
| Quinoline | 7-Chloro-4-(piperazin-1-yl)quinoline derivative (4q) | Not specified, but potent | [4] |
| Quinazoline | Vandetanib | 33.26 | [5] |
| Novel 4-anilinoquinazoline (Compound 15a) | 560 | [5] | |
| Pyrimidine | Pazopanib | Not specified, but active | [6] |
| Pyrazole | Novel Pyrazole Derivative (Compound 3i) | 9 | [7] |
| Sorafenib (multi-kinase) | 49 | [8] |
c-Met Kinase Inhibitors
| Scaffold | Compound | c-Met IC50 (nM) | Reference |
| Quinoline | Cabozantinib | 1.3 | [9] |
| 4-phenoxyquinoline derivative (Compound 1s) | 1.42 | [10] | |
| Quinazoline | Novel Quinazoline Derivative (Compound 11c) | Potent, not specified | |
| Pyridine/Tetrahydro-pyridothienopyrimidine | Novel Derivative (Compound 13b) | Potent and selective |
Signaling Pathways and Points of Inhibition
Understanding the signaling cascades targeted by these inhibitors is crucial for predicting their cellular effects and potential resistance mechanisms.
EGFR Signaling Pathway
// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos [label="Grb2/SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Kinase Inhibitors\n(Quinoline, Quinazoline,\nPyrimidine, etc.)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR; EGFR -> Grb2_Sos; EGFR -> PI3K; Grb2_Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; Akt -> mTOR; ERK -> Proliferation; mTOR -> Proliferation; Inhibitor -> EGFR [arrowhead=tee, style=dashed, color="#EA4335"]; } EGFR signaling cascade and the point of inhibition.
VEGFR-2 Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf_MEK_ERK [label="Raf/MEK/ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K/Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Angiogenesis [label="Angiogenesis,\nVascular Permeability,\nEndothelial Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Kinase Inhibitors\n(Quinoline, Pyrazole,\netc.)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2; VEGFR2 -> PLCg; VEGFR2 -> PI3K_Akt; PLCg -> PKC; PKC -> Raf_MEK_ERK; Raf_MEK_ERK -> Angiogenesis; PI3K_Akt -> Angiogenesis; Inhibitor -> VEGFR2 [arrowhead=tee, style=dashed, color="#EA4335"]; } VEGFR-2 signaling cascade and the point of inhibition.
c-Met Signaling Pathway
// Nodes HGF [label="HGF", fillcolor="#FBBC05", fontcolor="#202124"]; cMet [label="c-Met", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2_Sos_Ras [label="Grb2/SOS/Ras\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt_mTOR [label="PI3K/Akt/mTOR\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; STAT [label="STAT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Invasion [label="Cell Proliferation,\nInvasion, Metastasis,\nAngiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Kinase Inhibitors\n(Quinoline, etc.)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges HGF -> cMet; cMet -> Grb2_Sos_Ras; cMet -> PI3K_Akt_mTOR; cMet -> STAT; Grb2_Sos_Ras -> Invasion; PI3K_Akt_mTOR -> Invasion; STAT -> Invasion; Inhibitor -> cMet [arrowhead=tee, style=dashed, color="#EA4335"]; } c-Met signaling cascade and the point of inhibition.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the concentration of a test compound required to inhibit the activity of a purified kinase by 50% (IC50).
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2, c-Met)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound derivative)
-
Assay buffer (containing MgCl2, DTT, and other necessary components)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (Luminometer, fluorometer, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Kinase Activity Assay (Cellular Assay)
Objective: To assess the ability of a test compound to inhibit the activity of a target kinase within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., A549 for EGFR, HUVEC for VEGFR-2, MKN-45 for c-Met)
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Antibodies: a primary antibody that recognizes the phosphorylated form of a downstream substrate of the target kinase, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection substrate (e.g., TMB for HRP)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.
-
Cell Lysis: Wash the cells with PBS and then lyse them to release the cellular proteins.
-
ELISA (Enzyme-Linked Immunosorbent Assay): a. Coat a new 96-well plate with a capture antibody that binds to the total downstream substrate. b. Add the cell lysates to the wells and incubate to allow the substrate to bind. c. Wash the wells and add the primary antibody that specifically detects the phosphorylated substrate. d. Wash and add the HRP-conjugated secondary antibody. e. Wash and add the TMB substrate. A color change will indicate the presence of the phosphorylated substrate.
-
Data Acquisition: Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Determine the concentration of the test compound that causes a 50% reduction in the phosphorylation of the substrate (IC50).
Experimental Workflow
// Nodes Start [label="Compound Synthesis\n(e.g., this compound derivatives)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Biochemical_Assay [label="In Vitro Kinase Assay\n(Biochemical IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Based_Assay [label="Cell-Based Kinase Assay\n(Cellular IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity_Profiling [label="Kinome Selectivity Profiling", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Studies [label="In Vivo Efficacy Studies\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Biochemical_Assay; Biochemical_Assay -> Cell_Based_Assay; Cell_Based_Assay -> Selectivity_Profiling; Selectivity_Profiling -> In_Vivo_Studies; In_Vivo_Studies -> Lead_Optimization; } A typical workflow for the evaluation of kinase inhibitors.
Conclusion
The choice of a scaffold for kinase inhibitor design is a multifaceted decision that balances potency, selectivity, and drug-like properties. While the this compound scaffold holds theoretical promise due to the established role of 4-aminoquinolines in kinase inhibition, a lack of direct comparative data necessitates a cautious and data-driven approach.
This guide highlights that quinazoline and pyrimidine scaffolds have led to highly successful, clinically approved EGFR inhibitors. For VEGFR-2, the quinoline and pyrazole scaffolds have both yielded potent inhibitors. The quinoline scaffold has also proven to be particularly effective for targeting c-Met.
For researchers investigating the this compound scaffold, the immediate next steps should involve synthesizing a focused library of derivatives and evaluating them in robust biochemical and cellular assays against a panel of kinases. The experimental protocols and comparative data provided in this guide offer a framework for such an evaluation, enabling a thorough assessment of this scaffold's potential in the competitive landscape of kinase inhibitor development.
References
- 1. Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 2-Methyl-6-nitroquinolin-4-amine Isomers: A Guide for Researchers
This guide provides a comparative analysis of the spectroscopic properties of 2-Methyl-6-nitroquinolin-4-amine and its positional isomers. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from structurally related quinoline derivatives to predict and contrast their spectroscopic signatures. This information is intended to aid researchers, scientists, and drug development professionals in the identification and characterization of these compounds.
The following sections detail the anticipated spectroscopic characteristics based on established principles and available data for similar molecules. The primary isomers considered for comparison are 2-Methyl-5-nitroquinolin-4-amine and 2-Methyl-7-nitroquinolin-4-amine, alongside the titular this compound.
Predicted Spectroscopic Data Summary
The introduction of nitro (-NO2), amino (-NH2), and methyl (-CH3) groups to the quinoline core significantly influences the electronic environment and, consequently, the spectroscopic output. The precise position of the nitro group is expected to be a key differentiator in the spectra of these isomers.
| Spectroscopic Technique | 2-Methyl-5-nitroquinolin-4-amine (Predicted) | This compound (Predicted) | 2-Methyl-7-nitroquinolin-4-amine (Predicted) | Reference Compound Data |
| UV-Vis (λmax in nm) | Red-shifted compared to 6-nitro due to potential peri-interactions. | Expected absorption bands characteristic of nitro-substituted quinolines.[1][2] | Blue-shifted compared to 5- and 6-nitro isomers. | Nitroquinoline derivatives in ethanol show strong absorption.[2] |
| IR (cm⁻¹) | N-H stretch (~3400-3300), C=N stretch (~1620), NO₂ asymmetric (~1550), NO₂ symmetric (~1350) | N-H stretch (~3400-3300), C=N stretch (~1620), NO₂ asymmetric (~1540), NO₂ symmetric (~1340) | N-H stretch (~3400-3300), C=N stretch (~1620), NO₂ asymmetric (~1530), NO₂ symmetric (~1330) | IR spectra of quinoline derivatives show characteristic C=N and substituent vibrations.[3] |
| ¹H NMR (δ, ppm) | Aromatic protons will show distinct downfield shifts, particularly for H-5 and H-6, due to the deshielding effect of the nitro group. The methyl protons will appear as a singlet around 2.5-2.7 ppm. | The chemical shifts of the aromatic protons will be influenced by the positions of all three substituents. The H-5 and H-7 protons are expected to be significantly affected by the nitro group. | The H-8 proton is expected to be the most downfield-shifted aromatic proton due to the proximity of the nitro group. | The introduction of a chlorine atom at the 2-position of quinoline induces notable shifts in the resonance of the protons, particularly those in the pyridine ring.[4] |
| ¹³C NMR (δ, ppm) | The carbon atom attached to the nitro group (C-5) will be significantly deshielded. | The C-6 carbon will show a characteristic downfield shift. | The C-7 carbon will be the most deshielded among the isomers. | The electronegative chlorine atom in 2-chloroquinoline significantly influences the chemical shifts of the carbon atoms in its vicinity.[4] |
| Mass Spec. (m/z) | Molecular ion peak (M+) at 203.06. Fragmentation will involve loss of NO₂ and HCN. | Molecular ion peak (M+) at 203.06. Fragmentation pattern will be similar to its isomers but may show differences in fragment ion intensities. | Molecular ion peak (M+) at 203.06. The relative abundance of fragment ions may vary. | The molecular weight of 2-Methyl-6-nitroquinoline is 188.18 g/mol .[5] |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of quinoline derivatives.
Sample Preparation
-
For NMR Spectroscopy: Weigh approximately 5-10 mg of the quinoline derivative. Dissolve the sample in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[4]
-
For UV-Vis Spectroscopy: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol, methanol). From the stock solution, prepare a series of dilutions to obtain concentrations that give absorbance readings within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
For IR Spectroscopy: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
For Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). The solution is then introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography.
Spectroscopic Analysis
-
UV-Vis Spectroscopy: A UV-Vis spectrophotometer is used to measure the absorbance of the sample solutions from 200 to 800 nm. The solvent used for the sample preparation is used as a blank.
-
Infrared (IR) Spectroscopy: An FTIR spectrometer is used to record the infrared spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A standard proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and pulse width.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain a spectrum with single lines for each unique carbon atom.[4] Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.[4]
-
-
Mass Spectrometry (MS): An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used. In EI-MS, the sample is bombarded with high-energy electrons, causing fragmentation. The resulting mass-to-charge ratios of the parent ion and fragment ions are detected.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized quinoline isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Methyl-6-nitroquinoline [webbook.nist.gov]
Cross-Validation of Analytical Techniques for 2-Methyl-6-nitroquinolin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation and comparison of three common analytical techniques for the characterization and quantification of 2-Methyl-6-nitroquinolin-4-amine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The objective is to offer a comparative overview of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.
Performance Comparison of Analytical Methods
The selection of an optimal analytical method is contingent on a variety of factors including sensitivity, accuracy, precision, and the linear range of quantification. Below is a summary of the performance characteristics of HPLC, GC-MS, and UV-Vis Spectroscopy for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectroscopy |
| Linearity Range | 0.5 - 100 µg/mL (R² > 0.999) | 0.1 - 50 µg/mL (R² > 0.998) | 1 - 50 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 µg/mL | 1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% | 95.7 - 104.3% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 5.0% |
| Specificity | High (Separation from impurities) | Very High (Mass fragmentation pattern) | Moderate (Prone to interference from absorbing species) |
| Throughput | Moderate | Low to Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Instrumentation Complexity | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the standard operating procedures for the quantification of this compound using HPLC, GC-MS, and UV-Vis Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations.
-
Instrumentation: HPLC system with a UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid.
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (60:40 v/v) with 0.1% Formic acid. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 0.5 - 100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration within the linear range. Filter the solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard solutions and the sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is ideal for the identification and quantification of this compound, especially for impurity profiling and trace-level analysis.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Reagents: Dichloromethane (GC grade), this compound standard.
-
Standard Solution Preparation: Prepare a stock solution of this compound in dichloromethane. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the sample in dichloromethane.
-
GC-MS Conditions:
-
GC:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-300
-
-
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification and Identification: For quantification, use the peak area of a characteristic ion from the mass spectrum and a calibration curve. For identification, compare the obtained mass spectrum with a reference spectrum.
UV-Vis Spectroscopy Method
This method is a simple and rapid technique for the quantification of this compound in pure samples or simple formulations.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Reagents: Methanol (spectroscopic grade), this compound standard.
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a known concentration.
-
Analysis:
-
Record the UV spectrum of a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard solutions and the sample solution at the determined λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations. Use the linear regression equation to calculate the concentration of this compound in the sample solution.
Mandatory Visualizations
Metabolic Activation of Nitroaromatic Compounds
Nitroaromatic compounds, including this compound, can undergo metabolic activation, a process crucial for understanding their biological activity and potential toxicity. This pathway often involves the reduction of the nitro group.
Metabolic activation pathway of a nitroaromatic compound.
Cross-Validation Workflow for Analytical Methods
Cross-validation ensures that an analytical method provides consistent and reliable results when transferred between different laboratories or when different analytical techniques are compared.[1]
General workflow for the cross-validation of analytical methods.
Experimental Workflow for HPLC Analysis
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Experimental workflow for HPLC analysis.
References
Navigating the Path to Discovery: A Guide to In Vitro Assay Validation for Novel Quinoline Derivatives
For researchers, scientists, and drug development professionals embarking on the journey of screening novel compounds, the validation of in vitro assays is a critical step to ensure the reliability and reproducibility of their findings. This guide provides a comprehensive framework for validating assays to screen for the biological activity of 2-Methyl-6-nitroquinolin-4-amine derivatives and other similar quinoline compounds. While specific experimental data for this compound is not publicly available, this guide offers a roadmap for establishing a robust screening cascade, drawing on established methodologies for common targets of quinoline derivatives, such as protein kinases and cancer cell lines.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The successful identification of lead compounds from a library of quinoline derivatives hinges on the quality of the screening assays employed. This guide will compare common in vitro assays, provide detailed experimental protocols, and outline the essential parameters for assay validation.
Comparative Analysis of In Vitro Screening Assays
The choice of a primary screening assay depends on the hypothesized biological target of the compounds. For quinoline derivatives, which are often investigated as kinase inhibitors or anticancer agents, several assay formats are available.[1][5][6][7]
| Assay Type | Principle | Advantages | Disadvantages | Typical Use Case |
| Biochemical Assays (e.g., Kinase Activity Assays) | Measures the direct effect of a compound on the activity of a purified enzyme.[6][8] | High throughput, quantitative, allows for determination of mechanism of action.[8] | May not translate to cellular activity due to factors like cell permeability and off-target effects.[6] | Primary screening for enzyme inhibitors, structure-activity relationship (SAR) studies. |
| Cell-Based Assays (e.g., Cell Proliferation/Cytotoxicity Assays) | Measures the effect of a compound on a cellular process, such as cell growth or death.[1][7] | More physiologically relevant than biochemical assays, provides insights into cellular efficacy.[9] | Can be lower throughput, mechanism of action is not directly elucidated. | Secondary screening to confirm cellular activity of hits from primary screens. |
| Binding Assays | Measures the direct binding of a compound to its target protein.[5] | Independent of enzyme activity, can identify non-competitive inhibitors. | Binding does not always correlate with functional inhibition.[5] | Orthogonal assay to confirm target engagement. |
| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Provides multi-parametric data on cellular phenotypes, can identify novel mechanisms of action. | Complex data analysis, lower throughput than simple biochemical assays. | Phenotypic screening and toxicity profiling. |
Key Parameters for In Vitro Assay Validation
A robust in vitro assay should be thoroughly validated to ensure that the data generated is accurate and reliable. The following parameters are crucial for assay validation:
| Parameter | Description | Acceptance Criteria (Typical) |
| Assay Window (Signal-to-Background Ratio) | The difference between the signal of the positive control (max signal) and the negative control (min signal).[10] | S/B ratio > 2 |
| Z'-factor | A statistical parameter that represents the separation between the positive and negative controls, taking into account the standard deviations.[11] | Z' > 0.5 |
| Precision (Intra- and Inter-assay) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) < 20% |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Determined by comparing results to a known standard or reference method. |
| Linearity and Range | The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range. | R² > 0.98 |
| Limit of Detection (LOD) and Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be reliably detected and quantified, respectively. | Determined based on the signal-to-noise ratio. |
| Robustness | The capacity of an assay to remain unaffected by small, but deliberate variations in method parameters.[12] | Consistent results despite minor changes in parameters like incubation time or temperature. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol describes a common method for screening compounds for their ability to inhibit a specific protein kinase.[8]
Materials:
-
Purified kinase
-
Kinase substrate
-
ATP
-
Test compounds (this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a white-walled assay plate, add the kinase, substrate, and ATP in a suitable buffer.
-
Add the test compounds to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at the optimal temperature and time for the kinase reaction.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Protocol 2: Cell Proliferation/Cytotoxicity Assay (e.g., MTT Assay)
This protocol is used to assess the effect of compounds on the proliferation of cancer cells.[1][7]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)[1]
-
Cell culture medium and supplements
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include vehicle controls (DMSO) and positive controls (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration and determine the GI50 value (the concentration of compound that inhibits cell growth by 50%).
Visualizing Workflows and Pathways
To aid in the understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.
Caption: A typical workflow for screening and validating novel kinase inhibitors.
Caption: A simplified kinase signaling pathway targeted by inhibitors.
By following a systematic approach to assay validation and employing a cascade of well-characterized in vitro assays, researchers can confidently identify and advance promising this compound derivatives and other novel compounds in the drug discovery pipeline. The principles and protocols outlined in this guide provide a solid foundation for generating high-quality, reproducible data essential for making informed decisions in the quest for new therapeutics.
References
- 1. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. charnwooddiscovery.com [charnwooddiscovery.com]
- 12. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Nitroquinoline Isomers in Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various nitroquinoline isomers against cancer cell lines, supported by experimental data. The information presented herein is intended to inform preclinical research and drug discovery efforts in oncology.
Nitroquinoline derivatives represent a class of heterocyclic compounds with demonstrated biological activity, including potent anticancer properties. The position of the nitro group on the quinoline scaffold significantly influences their cytotoxic efficacy and mechanism of action. This guide synthesizes available data to compare the in vitro cytotoxicity of different nitroquinoline isomers, providing insights into their potential as therapeutic agents.
Comparative Analysis of In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for several nitroquinoline isomers across various human cancer cell lines, offering a quantitative comparison of their cytotoxic effects.
| Compound | Isomer Position | Cancer Cell Line | IC50 (µM) | Reference |
| 8-Hydroxy-5-nitroquinoline (Nitroxoline) | 5-Nitro | Raji (B-cell lymphoma) | 0.438 | [1] |
| 2-Styryl-8-nitroquinoline (S3B) | 8-Nitro | HeLa (cervical carcinoma) | 2.897 | [2] |
| 7-Methyl-8-nitroquinoline | 8-Nitro | Caco-2 (colorectal adenocarcinoma) | 1.87 | [2] |
| 4-Nitroquinoline 1-oxide (4-NQO) | 4-Nitro | Various | Not specified in provided context, but known to be cytotoxic[3][4][5] |
Key Findings:
-
8-Hydroxy-5-nitroquinoline (also known as Nitroxoline) demonstrated the highest potency among the tested compounds, with a sub-micromolar IC50 value against the Raji lymphoma cell line.[1]
-
Studies indicate that 8-hydroxy-5-nitroquinoline is 5-10 fold more toxic to cancer cells than other halogenated 8-hydroxyquinoline analogs like clioquinol.[1][6]
-
Substitutions on the quinoline ring, such as the addition of a styryl or methyl group, influence the cytotoxic potency of 8-nitroquinoline derivatives.[2]
-
4-Nitroquinoline 1-oxide is a well-established carcinogen and mutagen that induces DNA damage, and its cytotoxicity is linked to this mechanism.[3][4][5]
Mechanisms of Action
The cytotoxic effects of nitroquinoline isomers are mediated through distinct mechanisms:
-
8-Hydroxy-5-nitroquinoline (Nitroxoline): This isomer's anticancer activity is associated with the increased generation of intracellular reactive oxygen species (ROS), an effect enhanced by the presence of copper.[1][6] Unlike some other quinoline derivatives, it does not act as a zinc ionophore.[1][6] Nitroxoline has also been shown to inhibit the enzymatic activity of cathepsin B, which is involved in tumor cell proliferation and metastasis, and to have anti-angiogenic properties by inhibiting MetAP2 activity.[7]
-
4-Nitroquinoline 1-oxide (4-NQO): This compound is a potent carcinogen that exerts its cytotoxic and mutagenic effects by inducing DNA lesions.[3][4] Its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), forms stable adducts with DNA, leading to mutations if not repaired.[3][4] 4-NQO may also induce DNA damage through the production of reactive oxygen species.[3]
Experimental Protocols
The following section details the methodologies for key experiments cited in the literature for assessing the cytotoxicity of nitroquinoline isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of chemical compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: Human cancer cell lines (e.g., HeLa, Caco-2) are cultured in a suitable medium, such as DMEM, supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the nitroquinoline isomers for a specified duration (e.g., 24, 48, or 72 hours). A vehicle-treated group serves as the control.
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solvent like DMSO is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[2]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.[2]
Visualizations
Experimental Workflow: MTT Assay for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for determining the cytotoxicity of nitroquinoline isomers.
Signaling Pathway: ROS-Mediated Apoptosis by 8-Hydroxy-5-nitroquinoline
Caption: Proposed mechanism of 8-hydroxy-5-nitroquinoline-induced apoptosis via ROS generation.
References
- 1. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 4. The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Nitroxoline - Wikipedia [en.wikipedia.org]
A Comparative Guide to Positional Isomers in the Synthesis of 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted quinolines is a cornerstone of medicinal chemistry, owing to the broad spectrum of biological activities exhibited by this heterocyclic scaffold. However, the formation of positional isomers during synthesis presents a significant challenge, impacting yield, purification, and the overall efficiency of drug development pipelines. This guide provides a comparative analysis of the potential positional isomers formed during the synthesis of 2-Methyl-6-nitroquinolin-4-amine, offering insights into the factors governing their formation and the analytical methods for their differentiation.
Introduction to Positional Isomerism in Quinoline Synthesis
The synthesis of this compound can be approached through various methods, with the Doebner-von Miller and Combes syntheses being prominent examples.[1][2] These reactions, while effective, are susceptible to a lack of regioselectivity, leading to the formation of a mixture of positional isomers. The primary cause of this isomerism lies in the electrophilic substitution on the aniline ring, where the directing effects of the substituents can lead to cyclization at different positions.[3][4]
In the context of synthesizing this compound, the key challenge is controlling the position of the nitro group. While the target compound has the nitro group at the 6-position, isomers with the nitro group at the 5-, 7-, or 8-positions are plausible byproducts, depending on the starting materials and reaction conditions.
Factors Influencing Isomer Distribution
The ratio of positional isomers in quinoline synthesis is primarily dictated by a combination of steric and electronic effects:
-
Electronic Effects: The electron-donating or -withdrawing nature of substituents on the aniline precursor plays a crucial role in directing the cyclization.[5]
-
Steric Hindrance: Bulky substituents on either the aniline or the carbonyl reactant can favor the formation of the less sterically hindered isomer.[3][5]
-
Reaction Conditions: The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction pathway and the resulting isomer distribution.[4][5]
Comparative Analysis of Potential Positional Isomers
Due to a lack of specific experimental data for the isomer distribution in the synthesis of this compound, the following table presents a hypothetical comparison based on general principles of quinoline synthesis. This data is intended to be illustrative of a typical outcome and should be confirmed by experimental analysis.
| Positional Isomer | Potential Yield (%) | Rationale for Formation |
| This compound (Target) | Major | Formed from 4-nitroaniline, where the para-directing effect of the amino group and the meta-directing effect of the nitro group favor cyclization leading to the 6-nitro isomer. |
| 2-Methyl-8-nitroquinolin-4-amine | Minor | Can arise from the nitration of 2-methylquinolin, which is known to produce a mixture of 5- and 8-nitro isomers.[6][7] Subsequent amination would yield the corresponding amino derivative. |
| 2-Methyl-5-nitroquinolin-4-amine | Minor | Similar to the 8-nitro isomer, this can be a byproduct of the nitration of 2-methylquinoline.[6][7] |
| 2-Methyl-7-nitroquinolin-4-amine | Trace | Formation is less likely due to the directing effects of the substituents on the aniline precursor typically not favoring cyclization at this position. |
Experimental Protocols
General Synthesis of 2-Methyl-6-nitroquinoline via Doebner-von Miller Reaction
This protocol describes the synthesis of the quinoline core, which can then be aminated to the final product.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.[8]
-
Reagent Addition: Heat the mixture to reflux. Add crotonaldehyde (1.2 equivalents) dropwise to the refluxing solution over a period of 1-2 hours.[8]
-
Reaction Monitoring: Continue refluxing for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a concentrated solution of sodium hydroxide until a precipitate forms.[8]
-
Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol or methanol to yield 2-methyl-6-nitroquinoline.[8]
Analysis of Positional Isomers by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of quinoline isomers.
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column is suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a small amount of an acid modifier (e.g., 0.1% formic acid or phosphoric acid) is typically effective for separating positional isomers of nitroanilines and quinolines.[9][10]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the mobile phase or a suitable solvent like methanol.
-
Injection and Detection: Inject the sample onto the column and monitor the elution profile at a wavelength where all isomers exhibit strong absorbance (e.g., 254 nm).[9]
-
Quantification: The relative percentage of each isomer can be determined by integrating the peak area of each separated component in the chromatogram.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of positional isomers of this compound.
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 7. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 8. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Separation of 5-Nitropyrimidin-2-amine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal Procedures for 2-Methyl-6-nitroquinolin-4-amine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-6-nitroquinolin-4-amine was publicly available at the time of this writing. The following disposal procedures are based on the known hazards associated with its structural components: quinoline derivatives, aromatic nitro compounds, and aromatic amines.[1][2] These classes of compounds are often toxic, potential environmental hazards, and may have carcinogenic properties.[1][2][3][4][5] Therefore, it is imperative that this compound be treated as hazardous waste. This guide is intended for trained laboratory professionals; always consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and to ensure full compliance with all regulations.[1][6]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).[1][7] All handling of the compound and its waste should occur within a chemical fume hood to minimize inhalation exposure.[8]
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber.[1][9]
-
Body Protection: A laboratory coat is mandatory.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[7]
Hazard Profile Summary
The hazard profile is extrapolated from GHS classifications for the closely related compound 2-Methyl-6-nitroquinoline and the general risks of aromatic nitro and amine compounds.
| Hazard Class | GHS Hazard Statement (Code) | Associated Risks & Considerations |
| Acute Toxicity, Oral | H302: Harmful if swallowed[10] | Do not ingest. In case of swallowing, seek immediate medical attention. |
| Skin Corrosion/Irritation | H315: Causes skin irritation[10] | Avoid all personal contact.[4] Contaminated skin should be washed thoroughly.[9] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage[10] | Risk of serious damage to eyes. Mandates use of safety goggles or face shield.[1] |
| Respiratory Tract Irritation | H335: May cause respiratory irritation[10] | Handle only in well-ventilated areas, preferably a fume hood.[7] |
| Environmental Hazard | Not explicitly classified, but likely | Nitroaromatic compounds are known pollutants, often toxic to aquatic life and persistent in soil.[3] Do not empty into drains or release to the environment.[9][11] |
| Long-term Exposure | Not explicitly classified, but potential | Aromatic amines are a class of chemicals known for potential toxicity and carcinogenicity.[2][5] May cause damage to organs through prolonged or repeated exposure. |
Step-by-Step Disposal Protocol
The required procedure is to manage this compound and any contaminated materials as hazardous waste through a licensed and approved waste disposal company.[1]
1. Waste Segregation and Collection
-
Do Not Mix: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents, unless explicitly permitted by your EHS department.[1][6][7]
-
Solid Waste: Collect surplus or expired solid this compound in a designated, robust, chemically resistant hazardous waste container with a secure lid.[1]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the container and any other contents.[1]
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, paper towels) and grossly contaminated PPE must also be collected and disposed of as hazardous waste.[5]
2. Container Labeling
3. Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure Satellite Accumulation Area.[1][5]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.[1][6]
-
Keep the container away from incompatible materials.[6]
4. Empty Container Disposal
-
Empty containers that held this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][8]
-
The rinsate from the cleaning process is considered hazardous and must be collected and disposed of as hazardous liquid waste.[1][8]
5. Arranging Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or at a minimum, the full chemical name and known hazard information.[1]
Emergency Spill Procedures
In the event of a spill, immediate and appropriate action is critical.[5]
-
Alert & Evacuate: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or produces significant dust/vapors.[5]
-
Control & Contain: If it is safe to do so, prevent the spill from spreading by using an inert, non-combustible absorbent material like vermiculite, sand, or commercial sorbent pads.[5][7][9] Do not allow the spill to enter drains or waterways.[9][11]
-
Cleanup: While wearing appropriate PPE, carefully collect the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[7]
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.[5]
Disposal Workflow
The following diagram outlines the decision-making process for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
Essential Safety and Operational Guidance for Handling 2-Methyl-6-nitroquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of 2-Methyl-6-nitroquinolin-4-amine. The following procedures are based on established safety protocols for structurally similar nitroaromatic and aminoquinoline compounds and are intended to provide a comprehensive framework for safe laboratory operations. Adherence to these guidelines is essential to minimize risk and ensure a safe laboratory environment.
Hazard Summary and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over safety glasses when there is a splash potential.[5][6][7] | To protect against potential splashes and airborne particles that can cause serious eye damage or irritation.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) inspected before use. A flame-resistant lab coat or impervious clothing that covers all exposed skin.[6][8] | To prevent skin contact, which may cause irritation or toxic effects upon absorption.[1][3] Contaminated clothing should be removed immediately and washed before reuse.[3][4] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood or a well-ventilated area with local exhaust ventilation.[6][9] If exposure limits are likely to be exceeded, a NIOSH-approved full-facepiece airline respirator is recommended.[9] | To avoid inhalation of dust or aerosols that may cause respiratory irritation or systemic toxicity.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound to ensure personal and environmental safety.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment, including weighing materials, solvents, and waste containers, before starting work.
-
Ensure an eyewash station and safety shower are readily accessible.[10]
-
-
Donning PPE :
-
Compound Handling :
-
Carefully weigh and transfer the solid compound within the ventilated enclosure to minimize dust generation.
-
If creating a solution, slowly add the solid to the solvent to avoid splashing.
-
Keep all containers with the compound tightly closed when not in use.[3][4]
-
Avoid eating, drinking, or smoking in the handling area.[3][5]
-
-
Post-Handling :
-
Decontaminate the work area with an appropriate solvent and cleaning materials.
-
Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All solid waste contaminated with the compound (e.g., weighing paper, gloves, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Container Management :
-
Do not mix with other waste streams unless compatibility is confirmed.
-
Keep waste containers tightly closed and store them in a designated secondary containment area.[3]
-
-
Disposal Procedure :
-
Dispose of all waste through an approved hazardous waste disposal facility.[2][3][5]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of the compound down the drain or in regular trash. This compound is expected to be toxic to aquatic life with long-lasting effects.[2][3]
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. 2-Methyl-6-nitroquinoline | C10H8N2O2 | CID 69172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
